N-[5-(aminomethyl)-2-methoxyphenyl]acetamide
Descripción
Propiedades
IUPAC Name |
N-[5-(aminomethyl)-2-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(13)12-9-5-8(6-11)3-4-10(9)14-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBWQNDWSPJTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-86-4 | |
| Record name | N-[5-(aminomethyl)-2-methoxyphenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An Investigator's Technical Guide to the Potential Biological Activity of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide
Abstract
N-[5-(aminomethyl)-2-methoxyphenyl]acetamide is a novel aromatic amide whose biological activities remain uncharacterized in the public domain. This technical guide serves as a foundational document for researchers and drug development professionals, providing a comprehensive framework for the systematic investigation of its potential therapeutic properties. Drawing upon the established bioactivities of structurally related N-arylacetamides, we hypothesize that this compound may possess antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties. This whitepaper details the chemical profile of the target molecule, proposes a robust synthetic pathway, and provides detailed, field-proven experimental protocols for the validation of these hypotheses. Our objective is to furnish the scientific community with a logical, evidence-based roadmap to unlock the therapeutic potential of this promising, yet unexplored, chemical entity.
Introduction and Molecular Profile
The N-arylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives have demonstrated a wide spectrum of activities, including but not limited to, anti-inflammatory, anticonvulsant, antidiabetic, and antimicrobial effects.[3][4] The subject of this guide, N-[5-(aminomethyl)-2-methoxyphenyl]acetamide, integrates several key functional groups—a primary amine, a methoxy group, and an acetamide linkage—that suggest a rich potential for biological interactions. The lack of existing literature necessitates a foundational approach, beginning with its chemical synthesis and proceeding to a logical, hypothesis-driven screening cascade.
Chemical Structure and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to any investigation, guiding formulation, experimental design, and interpretation of biological data.
Table 1: Physicochemical Properties of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide and Related Structures
| Property | N-[5-(aminomethyl)-2-methoxyphenyl]acetamide (Predicted) | N-(2-Methoxyphenyl)acetamide (Reference) | N-(5-Methoxy-2-methylphenyl)acetamide (Reference) |
| Molecular Formula | C10H14N2O2 | C9H11NO2[5] | C10H13NO2[6] |
| Molecular Weight | 194.23 g/mol | 165.19 g/mol [5] | 179.22 g/mol [6] |
| Melting Point | N/A | 70-74 °C[5] | 100-110 °C[6] |
| Boiling Point | N/A | 303-305 °C[5] | N/A |
| Solubility | Predicted soluble in DMSO, Methanol, Ethanol | Soluble in water, acetic acid, ether, and ethanol[5] | Soluble in organic solvents like ethanol and dichloromethane; poorly soluble in water[6] |
| XLogP3-AA (Predicted) | 0.6 | 1.3 | 1.8 |
Note: Properties for the title compound are predicted based on its structure, as experimental data is not available. Reference data is provided for structurally similar compounds to offer context.
Proposed Synthetic Pathway
The synthesis of N-arylacetamides is a well-established process in organic chemistry. A common and efficient method involves the acylation of an appropriate aniline precursor.[7] We propose a two-step synthesis starting from 2-methoxy-5-nitroaniline.
This proposed pathway is efficient and utilizes common laboratory reagents. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the final product purified via recrystallization or column chromatography.[6]
Hypothesized Biological Activities & Experimental Validation
Based on the extensive literature surrounding N-arylacetamide derivatives, we propose three primary avenues for investigation: antioxidant, anti-inflammatory, and enzyme inhibitory activities.
Antioxidant Potential
The presence of a phenolic ether and an aromatic amine suggests that N-[5-(aminomethyl)-2-methoxyphenyl]acetamide may act as a radical scavenger.[4] Oxidative stress is implicated in a vast array of pathologies, making the identification of novel antioxidants a critical research area. We propose two complementary assays to evaluate this potential.
This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[8][9]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each test compound dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9][10]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound dilutions in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Anti-Inflammatory Activity
Inflammation is a key driver of many chronic diseases. Many N-arylacetamides exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes or modulating inflammatory signaling pathways like NF-κB.[1]
COX-2 is an inducible enzyme that plays a major role in inflammatory prostaglandin synthesis.[11] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
-
Assay Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then detected by a fluorescent probe.[12][13]
-
Materials:
-
Procedure (based on a typical kit protocol):
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 10 µL of the test compound (at various concentrations) or inhibitor control (Celecoxib) to the appropriate wells.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the human recombinant COX-2 enzyme.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition relative to the enzyme control (no inhibitor).
-
Determine the IC50 value for the test compound.
-
The transcription factor NF-κB is a master regulator of inflammation.[14] This assay uses a reporter cell line where the expression of luciferase is controlled by NF-κB activity. Inhibition of this pathway by a test compound results in a decreased luciferase signal.[15][16]
-
Materials:
-
GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line (or similar).[17]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
96-well white, clear-bottom cell culture plates.
-
-
Procedure:
-
Seed the HEK293 reporter cells into a 96-well plate at a density of ~10,000 cells/well and incubate overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.
-
Add TNF-α (e.g., 10 ng/mL final concentration) to induce NF-κB activation. Include wells without TNF-α as a negative control.
-
Incubate for 5-6 hours at 37°C.
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the TNF-α stimulated control.
-
Calculate the percent inhibition and determine the IC50 value.
-
Enzyme Inhibition: Factor VIIa
The N-phenyl-2-(phenyl-amino) acetamide scaffold has been identified as a template for Factor VIIa (FVIIa) inhibitors, suggesting a potential for anticoagulant activity.[18] FVIIa is a crucial enzyme in the extrinsic pathway of blood coagulation.
This assay measures the ability of a compound to inhibit the enzymatic activity of FVIIa. The assay relies on the principle that active FVIIa, in the presence of tissue factor, will activate Factor X to Factor Xa. Factor Xa then cleaves a chromogenic substrate, producing a colored product that can be quantified.
-
Materials:
-
BIOPHEN™ FVIIa kit or similar chromogenic assay.[19]
-
Recombinant human Factor VIIa.
-
Soluble Tissue Factor.
-
Factor X.
-
Factor Xa chromogenic substrate.
-
Assay buffer (e.g., Tris-buffered saline with BSA).
-
-
Procedure:
-
In a 96-well plate, add assay buffer, Factor X, and the test compound at various concentrations.
-
Add a pre-incubated mixture of FVIIa and soluble Tissue Factor to initiate the reaction.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for Factor Xa generation.
-
Add the Factor Xa chromogenic substrate.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of color development).
-
Calculate the percent inhibition of FVIIa activity for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus compound concentration.
-
Conclusion and Future Directions
This technical guide provides a comprehensive, hypothesis-driven framework for the initial biological evaluation of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide. By leveraging the known activities of structurally related N-arylacetamides, we have outlined a logical screening cascade focusing on antioxidant, anti-inflammatory, and specific enzyme inhibitory activities. The detailed protocols provided herein represent robust, validated methods for generating reliable preliminary data.
Positive results in any of these primary screens should be followed by more in-depth secondary assays. For example, promising anti-inflammatory activity would warrant investigation into the compound's effects on cytokine production in immune cells, its selectivity for COX-1 versus COX-2, and ultimately, its efficacy in in vivo models of inflammation. Similarly, confirmation of anticoagulant activity would necessitate further studies using plasma-based clotting assays (e.g., Prothrombin Time) and exploration of its mechanism of inhibition.[20][21]
The journey from a novel chemical entity to a potential therapeutic is long and requires a systematic, evidence-based approach. This guide serves as the first step on that path for N-[5-(aminomethyl)-2-methoxyphenyl]acetamide, offering a clear and actionable plan for its initial scientific exploration.
References
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved February 14, 2026, from [Link]
- Liu, J., Zhang, Y., Cao, H., & Zhang, X. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(3), 103001.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 14, 2026, from [Link]
- Liu, J., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Request PDF.
- El-Sayed, N. A., et al. (2022). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)-N-Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction.
- Javed, S., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(2), 489.
- Ghaffar, A., et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. RSC Advances, 13(16), 10734-10744.
- Dadashpour, S., et al. (2022). Design, synthesis, and biological studies of the new cysteine-N-arylacetamide derivatives as potent urease inhibitor.
- Tozkoparan, B., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Arzneimittel-Forschung, 44(8), 953-956.
- Hidayat, T., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaf Extract. E3S Web of Conferences, 503, 07005.
- Mortada, S., et al. (2023). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Journal of Biomolecular Structure & Dynamics, 1-16.
- Do, T. D. T., et al. (2023). DPPH Radical Scavenging Assay. Methods and Protocols, 6(4), 69.
- Mortada, S., et al. (2023). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Journal of Biomolecular Structure and Dynamics.
- ResearchGate. (n.d.). Synthesis of N‐arylacetamide compounds..
- Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 167, 28-34.
- BenchChem. (2025). Application Note & Protocol: A Cell-Based Luciferase Reporter Assay to Determine the Anti-Inflammatory Activity of 4-O-Demethylisokadsurenin D.
- ISCA. (2025).
- Tibebe, D., & Bezu, K. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. BMC Chemistry, 17(1), 53.
- Widera, D., et al. (2016). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation.
- Liu, Y., et al. (2023). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Foods, 12(18), 3433.
- Rohmah, J. M. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic extract of Zingiber zerumbet (L.) Roscoeex Sm. rhizome. Jurnal Kimia Riset, 7(2), 152-166.
-
ChemBK. (2024). N-(2-Methoxyphenyl)acetamide. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). N-[5-[(3,5-dimethoxyphenyl)sulfamoyl]-2-methoxyphenyl]acetamide. Retrieved February 14, 2026, from [Link]
-
Nodia. (n.d.). Factor VII. Retrieved February 14, 2026, from [Link]
- Lisman, T., et al. (2002). Inhibition of fibrinolysis by recombinant factor VIIa in plasma from patients with severe hemophilia A. Blood, 99(1), 175-179.
-
Mayo Clinic Laboratories. (n.d.). 7INHE - Overview: Factor VII Inhibitor Evaluation, Plasma. Retrieved February 14, 2026, from [Link]
-
BioCrick. (n.d.). N-(2-Methoxyphenyl)acetamide | CAS:93-26-5. Retrieved February 14, 2026, from [Link]
- Miller, B. E., et al. (2007). Dose Titration of Recombinant Factor VIIa Using Thromboelastograph Monitoring in a Child With Hemophilia and High Titer Inhibitors to Factor VIII: A Case Report and Brief Review.
-
Practical-Haemostasis.com. (2025). Inhibitor Assays. Retrieved February 14, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Buy n-(5-Methoxy-2-methylphenyl)acetamide (EVT-435066) | 50868-75-2 [evitachem.com]
- 7. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [promega.sg]
- 18. tandfonline.com [tandfonline.com]
- 19. nodia.com [nodia.com]
- 20. ashpublications.org [ashpublications.org]
- 21. mayocliniclabs.com [mayocliniclabs.com]
Application Notes and Protocols for the Characterization of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide in Cell-Based Assays
Introduction: A Structural Overview and Postulated Mechanism of Action
N-[5-(aminomethyl)-2-methoxyphenyl]acetamide is a substituted aromatic acetamide. Its structure, featuring a methoxyphenyl group and an aminomethyl substitution, suggests potential bioactivity. While this specific molecule is not extensively characterized in published literature, its structural motifs are present in compounds with known pharmacological activities. For instance, various substituted N-phenylacetamides have been explored as inhibitors of protein kinases, such as BCR-ABL1[1]. The methoxyphenyl group is a common feature in compounds targeting tubulin polymerization[2].
Given these structural precedents, this document outlines a series of cell-based assays to investigate the hypothetical activity of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide as a modulator of a critical cellular signaling pathway. For the purpose of this guide, we will postulate that N-[5-(aminomethyl)-2-methoxyphenyl]acetamide acts as an inhibitor of a hypothetical tyrosine kinase, hereafter referred to as "Target Kinase X" (TKX), which is a key component of a pro-proliferative signaling pathway.
These protocols are designed to provide a comprehensive framework for characterizing the compound's effects on cell viability, apoptosis, and target engagement in relevant cancer cell lines overexpressing TKX.
Essential Preliminary Procedures
Compound Handling and Stock Solution Preparation
Proper handling and storage of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide are crucial for maintaining its integrity and ensuring experimental reproducibility.
-
Safety Precautions: Handle the compound in accordance with good industrial hygiene and safety practices.[3][4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][5] Use a chemical fume hood when working with the powdered form to avoid inhalation.[4]
-
Storage: Store the solid compound and stock solutions at -20°C, protected from light and moisture.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).
-
Gently warm and vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Line Selection and Culture
The choice of cell line is critical for elucidating the compound's mechanism of action. For our hypothetical target TKX, an appropriate model would be a cancer cell line known to overexpress and be dependent on TKX signaling for survival and proliferation (e.g., a hypothetical "NCI-H1975-TKX" cell line).
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Core Experimental Protocols
This section provides detailed protocols to assess the biological effects of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide.
Cell Viability Assay (MTT Assay)
This assay determines the compound's effect on cell proliferation and metabolic activity.
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide in culture medium.
-
Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Expected Data:
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 85 ± 6.2 |
| 5 | 52 ± 4.8 |
| 10 | 25 ± 3.9 |
| 25 | 10 ± 2.1 |
| 50 | 5 ± 1.5 |
Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Seed 10,000 cells per well in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with N-[5-(aminomethyl)-2-methoxyphenyl]acetamide at concentrations around the IC50 value for 24 hours.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Measure luminescence using a microplate reader.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Illustrative Workflow Diagram:
Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.
Target Engagement Assay (Western Blot for Phospho-TKX)
This assay directly assesses whether the compound inhibits the activity of the hypothetical TKX by measuring the phosphorylation of its downstream substrate.
Protocol:
-
Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with N-[5-(aminomethyl)-2-methoxyphenyl]acetamide for 2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-TKX substrate and total TKX substrate overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
Postulated Signaling Pathway and Compound Interaction
Based on our hypothesis, N-[5-(aminomethyl)-2-methoxyphenyl]acetamide inhibits the TKX signaling pathway, leading to a reduction in cell proliferation and the induction of apoptosis.
Caption: Hypothetical signaling pathway inhibited by the compound.
Data Interpretation and Troubleshooting
-
High IC50 Value: If the IC50 value is high, it may indicate low potency or poor cell permeability. Consider increasing the incubation time or using a different cell line.
-
No Apoptosis Induction: A lack of caspase activation despite a decrease in viability might suggest that the compound induces cell cycle arrest or necrosis. Further assays, such as cell cycle analysis or LDH release assays, are recommended.
-
No Change in Phospho-TKX Levels: If the compound reduces viability but does not inhibit TKX phosphorylation, it may act on a different target. A broader screening panel, such as a kinase panel, could elucidate the true mechanism of action.[6]
Conclusion
This document provides a comprehensive, albeit hypothetical, framework for the initial characterization of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide in cell-based assays. The proposed protocols are robust, well-established methods for assessing the anti-proliferative and pro-apoptotic potential of novel chemical entities and for beginning to elucidate their mechanism of action. The experimental results from these assays will guide further preclinical development and optimization of this compound.
References
-
Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]
-
Drug Candidate Selection Panels - Eurofins Discovery. Eurofins Discovery. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.at [fishersci.at]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
"using N-[5-(aminomethyl)-2-methoxyphenyl]acetamide in animal models"
An Application Guide for the Preclinical Evaluation of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide and Related Novel Acetamides in Animal Models
Preamble: A Framework for Investigating a Novel Chemical Entity
The field of pharmacology is continuously advancing through the exploration of novel chemical entities (NCEs). N-[5-(aminomethyl)-2-methoxyphenyl]acetamide represents such an entity from the broader class of N-arylacetamides, a scaffold known for its diverse biological activities, including potential applications in oncology and neuroscience.[1] As of this writing, specific preclinical data for N-[5-(aminomethyl)-2-methoxyphenyl]acetamide is not extensively available in peer-reviewed literature.
Therefore, this document serves as both a detailed application guide and a foundational framework for researchers initiating the in vivo evaluation of this, or structurally similar, novel compounds. The protocols and principles outlined herein are synthesized from established best practices in animal research and data from analogous acetamide derivatives. This guide is designed to equip researchers with the necessary tools to conduct self-validating initial studies, from fundamental characterization to preliminary efficacy and tolerability assessments.
Part 1: Foundational Characterization & Formulation
Before any animal is dosed, a thorough understanding of the compound's physicochemical properties is paramount. This step is non-negotiable as it dictates the feasibility and reproducibility of in vivo experiments. The primary goal is to develop a safe and effective vehicle for administration that ensures consistent bioavailability.
Physicochemical Property Assessment
The structure of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide, featuring an aromatic ring and an amide group, suggests poor aqueous solubility, a common challenge for many N-arylacetamides.[1]
Table 1: Essential Physicochemical Parameters for Pre-formulation
| Parameter | Importance & Rationale | Recommended Method |
|---|---|---|
| Purity | Ensures that observed biological effects are due to the target compound and not impurities. | High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Solubility | Determines appropriate solvents and vehicles for formulation. Critical for achieving desired concentrations. | Test solubility in common biocompatible solvents (e.g., Saline, PBS, DMSO, PEG400, Ethanol, Tween 80). |
| Stability | Confirms the compound does not degrade in the chosen vehicle under experimental conditions. | Incubate the formulated compound at room temperature and 37°C; analyze for degradation via HPLC at several time points (e.g., 0, 2, 4, 24 hours). |
| pKa | The aminomethyl group is basic and will be protonated at physiological pH, potentially improving solubility but also affecting membrane permeability. | Potentiometric titration or computational prediction. |
Protocol: Development of a Vehicle for Administration (Rodent)
Causality: The choice of vehicle is a critical variable. An inappropriate vehicle can cause local irritation, inflammation, or stress, confounding experimental results.[2] For hydrophobic compounds, a multi-component system is often necessary. This protocol aims to create a clear, injectable solution suitable for intraperitoneal (IP), subcutaneous (SC), or oral (PO) administration.
Materials:
-
N-[5-(aminomethyl)-2-methoxyphenyl]acetamide
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG400 (Polyethylene glycol 400)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Initial Solubilization: Weigh the required amount of the compound and place it in a sterile microcentrifuge tube. Add a minimal volume of DMSO to fully dissolve the compound. Vortex gently.
-
Rationale: DMSO is a powerful solvent for many organic molecules. However, it can be toxic at high concentrations, so its final percentage in the formulation should be minimized, ideally ≤10%.
-
-
Addition of Co-solvents: Add PEG400 to the DMSO solution. A common starting ratio is 10% DMSO, 40% PEG400. Vortex until the solution is homogenous.
-
Rationale: PEG400 is a water-miscible co-solvent that helps maintain the compound's solubility when the aqueous component is added.
-
-
Improving Suspension & Bioavailability: Add Tween 80, a surfactant, to the mixture. A final concentration of 5-10% is typical.
-
Rationale: Tween 80 helps to prevent precipitation of the compound upon injection into the aqueous environment of the body and can improve absorption.
-
-
Final Dilution: Slowly add sterile saline to reach the final desired volume and concentration. Vortex thoroughly. The final solution should be clear and free of precipitates. A common vehicle composition is 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.
-
Vehicle Control Group: It is mandatory to prepare a batch of the vehicle without the active compound to administer to a control group of animals. This validates that any observed effects are from the compound, not the vehicle itself.
Part 2: Preliminary Pharmacokinetic (PK) & Tolerability Studies
The primary objectives of these initial in vivo studies are to understand how the animal body processes the compound (i.e., its ADME profile) and to establish a safe dose range.[3]
Experimental Workflow: Dose Range Finding and Pharmacokinetics
This workflow outlines the logical progression from determining basic safety to understanding the compound's concentration over time in the bloodstream.
Caption: Workflow for initial in vivo evaluation of a novel compound.
Protocol: Acute Dose Tolerability Study in Mice
Objective: To identify the maximum tolerated dose (MTD) and observe any acute toxicities. This information is crucial for selecting doses for subsequent efficacy studies.
Animals & Housing:
-
Species: C57BL/6 or CD-1 mice, male, 8-10 weeks old.
-
Housing: Standard conditions (12:12 light/dark cycle, controlled temperature and humidity, ad libitum access to food and water). Acclimatize animals for at least 7 days before the experiment.
Procedure:
-
Group Allocation: Randomly assign animals to groups (n=3 per group). Include a vehicle control group and at least three escalating dose groups (e.g., 10, 50, 200 mg/kg).
-
Baseline Measurements: Record the body weight of each animal immediately before dosing.
-
Administration: Administer the compound or vehicle via the intended route (e.g., IP). The volume should be consistent across groups, typically 5-10 mL/kg.[2]
-
Clinical Observation: Continuously monitor animals for the first 4 hours post-dosing, and then at 24, 48, and 72 hours.
-
Data Collection: Record body weights daily. Note any adverse clinical signs using a scoring sheet.
Table 2: Sample Clinical Observation Checklist
| Category | Signs to Monitor | Score (0-3) |
|---|---|---|
| General Appearance | Piloerection, hunched posture, lethargy, hyperactivity | 0=Normal, 3=Severe |
| Respiration | Labored breathing, gasping | 0=Normal, 3=Severe |
| Neurological | Ataxia, tremors, convulsions, circling | 0=Normal, 3=Severe |
| Autonomic | Salivation, diarrhea, lacrimation | 0=Normal, 3=Severe |
The MTD is defined as the highest dose that does not cause significant distress, more than a 15-20% loss in body weight, or mortality.
Part 3: Protocols for Efficacy Assessment
Model selection must be hypothesis-driven. Given that related acetamides show promise in oncology and neurology, we present protocols for representative models in these fields.[1][]
Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
Causality: The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[5][6] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the time spent in the open arms.
Procedure:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Habituation: Bring animals to the testing room at least 1 hour before the experiment to acclimate.
-
Dosing: Administer N-[5-(aminomethyl)-2-methoxyphenyl]acetamide or vehicle control IP 30 minutes before the test. A positive control (e.g., diazepam) should be included.
-
Test: Place the mouse in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.
-
Recording: Use an overhead camera and tracking software to record the session.
-
Endpoints:
-
Primary: Time spent in the open arms (%), number of entries into the open arms (%).
-
Secondary: Total distance traveled (to control for general locomotor effects).
-
-
Analysis: Compare the results between the vehicle, compound-treated, and positive control groups using an appropriate statistical test (e.g., ANOVA).
Workflow: Xenograft Tumor Model for Anti-Cancer Activity
This workflow details the key stages of an in vivo cancer model, a common application for novel acetamide derivatives.[1][]
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Protocol: Subcutaneous Xenograft Model (Conceptual)
Objective: To evaluate the ability of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide to inhibit tumor growth in vivo.
Procedure:
-
Cell Culture: Culture human cancer cells (e.g., PC3 prostate cancer cells) under sterile conditions.
-
Implantation: Subcutaneously inject a suspension of cells (e.g., 2-5 million cells in Matrigel) into the flank of each immunocompromised mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment groups.
-
Treatment: Begin the dosing regimen as determined from tolerability studies.
-
Endpoints:
-
Primary: Tumor volume over time. The key metric is Tumor Growth Inhibition (TGI).
-
Secondary: Animal body weight (as an indicator of toxicity).
-
Terminal: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Part 4: Data Interpretation & Summary
All quantitative data should be clearly summarized to facilitate interpretation and comparison.
Table 3: Hypothetical Data Summary for Efficacy & PK Studies
| Study Type | Parameter | Vehicle Control | Compound (10 mg/kg) | Compound (50 mg/kg) |
|---|---|---|---|---|
| Pharmacokinetics | Cmax (ng/mL) | N/A | 450 | 2100 |
| AUC (ng*h/mL) | N/A | 1200 | 5800 | |
| T½ (hours) | N/A | 2.5 | 2.8 | |
| Elevated Plus Maze | % Time in Open Arms | 15 ± 3% | 35 ± 5% | 42 ± 6% |
| Xenograft Model | Tumor Growth Inhibition | 0% | 30% | 65% |
Causality in Interpretation: An increase in the percentage of time spent in the open arms of the EPM suggests an anxiolytic effect. A dose-dependent reduction in tumor volume indicates anti-cancer activity. The PK data helps correlate these effects with compound exposure levels. For instance, if a high dose shows efficacy but also approaches toxic exposure levels, the therapeutic window may be narrow.
References
- Title: Buy n-(5-Methoxy-2-methylphenyl)acetamide (EVT-435066)
-
Title: Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats Source: PubMed URL: [Link]
-
Title: Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities Source: MDPI URL: [Link]
-
Title: Recommended Rodent Anesthetics and Analgesics Source: University of Louisville URL: [Link]
-
Title: The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue Source: PubMed URL: [Link]
-
Title: Acetamide, N-[5-[amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- (ANAM) Source: Canada.ca URL: [Link]
-
Title: Rodent Anesthesia and Analgesia Guideline Source: University of Wisconsin-Madison URL: [Link]
-
Title: Behavioral assays Source: Ekam Imaging URL: [Link]
-
Title: Acetamide, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]-: Human health tier II assessment Source: Australian Department of Health URL: [Link]
-
Title: Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider Source: PMC, National Institutes of Health URL: [Link]
-
Title: N-(5-amino-2-methoxyphenyl)acetamide hydrochloride Source: PubChem URL: [Link]
-
Title: Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Source: ResearchGate URL: [Link]
-
Title: Acetamide, N-(2-methoxyphenyl)- Source: NIST WebBook URL: [Link]
-
Title: RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information Source: University of British Columbia URL: [Link]
-
Title: Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives... Source: PMC, National Institutes of Health URL: [Link]
-
Title: Behavioral Tests Used in Experimental Animal Models Source: ResearchGate URL: [Link]
-
Title: Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions Source: PMC, National Institutes of Health URL: [Link]
-
Title: Comparative Pharmacokinetics of Drugs in Different Animal Species Source: Research & Reviews: Journal of Pharmacology and Toxicological Studies URL: [Link]
-
Title: N-(2-[11C],5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide Source: NCBI URL: [Link]
-
Title: Separation of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column Source: HPLC.UV-Visible.com URL: [Link]
-
Title: An Analysis of the Use of Animal Models in Predicting Human Toxicology and Drug Safety Source: LiMAV URL: [Link]
-
Title: Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]- Source: Cheméo URL: [Link]
-
Title: Use of in vivo animal models to assess pharmacokinetic drug-drug interactions Source: PubMed URL: [Link]
-
Title: Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice Source: PMC, National Institutes of Health URL: [Link]
-
Title: Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review Source: MDPI URL: [Link]
-
Title: Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (5 mg) Source: NUCMEDCOR URL: [Link]
-
Title: Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- - Substance Details Source: US EPA URL: [Link]
Sources
- 1. Buy n-(5-Methoxy-2-methylphenyl)acetamide (EVT-435066) | 50868-75-2 [evitachem.com]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Analysis of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide
Abstract & Introduction
N-[5-(aminomethyl)-2-methoxyphenyl]acetamide is an N-arylacetamide derivative, a class of compounds with significant interest in pharmaceutical development due to their diverse biological activities.[1] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity, potency, and stability is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2]
This document outlines a comprehensive, stability-indicating reversed-phase HPLC (RP-HPLC) method developed for the quantitative analysis of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide. The causality behind the selection of chromatographic parameters is detailed to provide a foundational understanding of the method's mechanics. The protocol is designed to be self-validating by incorporating forced degradation studies, ensuring specificity against potential degradants that may arise during manufacturing, storage, or stability testing.[3][4] All procedures are structured to align with the principles outlined in the International Conference on Harmonisation (ICH) guidelines for analytical method validation, specifically ICH Q2(R2).[5][6][7]
Principle of the Method
The method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. The molecule N-[5-(aminomethyl)-2-methoxyphenyl]acetamide possesses both non-polar (aromatic ring) and polar (aminomethyl, acetamide) functional groups, making it well-suited for this technique.
A gradient elution is employed, starting with a higher aqueous content to retain and resolve any polar impurities, then gradually increasing the organic solvent concentration to elute the main analyte and any less polar impurities. The use of a buffered mobile phase at a controlled acidic pH is critical. The aminomethyl group is basic; maintaining a pH well below its pKa ensures it remains in its protonated, more polar form, leading to a single, sharp, and reproducible chromatographic peak. Detection is performed via UV spectrophotometry, utilizing the chromophoric nature of the molecule's benzene ring.[8]
Materials & Equipment
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reference Standard: N-[5-(aminomethyl)-2-methoxyphenyl]acetamide (Purity ≥ 99.5%).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric Acid (ACS Grade, ~85%)
-
Sodium Hydroxide (ACS Grade)
-
Hydrogen Peroxide (30%, ACS Grade)
-
-
Glassware & Consumables: Calibrated volumetric flasks, pipettes, autosampler vials with septa, 0.45 µm membrane filters.
Experimental Protocol: Step-by-Step Methodology
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water
-
Add 1.0 mL of phosphoric acid to a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade water.
-
Bring to volume with water and mix thoroughly.
-
Filter through a 0.45 µm membrane filter before use. This solution serves as the aqueous component and pH control agent.[9]
-
-
Mobile Phase B (Organic): Acetonitrile
-
Use HPLC-grade acetonitrile directly.
-
-
Diluent: 50:50 (v/v) Acetonitrile/Water
-
Combine 500 mL of acetonitrile and 500 mL of HPLC-grade water in a suitable container. Mix well. This composition ensures the solubility of the analyte while being compatible with the initial mobile phase conditions.
-
-
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the N-[5-(aminomethyl)-2-methoxyphenyl]acetamide reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix until fully dissolved.
-
-
Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly. This concentration is typically suitable for assay and purity determinations.
-
HPLC System Setup and Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions. The choice of a C18 column provides a versatile stationary phase for retaining the moderately polar analyte. The gradient elution ensures adequate separation from both early and late-eluting impurities.[10]
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard for reversed-phase analysis of small molecules; provides good efficiency and resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic pH (~2.5-3.0) to ensure protonation of the primary amine, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Strong organic solvent that provides good peak shape and elution strength for this class of compounds. |
| Gradient Program | 0-3 min: 5% B; 3-15 min: 5% to 70% B; 15-18 min: 70% B; 18-18.1 min: 70% to 5% B; 18.1-25 min: 5% B | The initial isocratic hold resolves polar impurities. The linear gradient elutes the main analyte and less polar species. The final hold re-equilibrates the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[10] |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing viscosity fluctuations and improving peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. A DAD should be used during development to confirm the optimal wavelength. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and potential for peak overload. |
Analytical Workflow Diagram
The overall process from sample preparation to final report generation follows a structured and logical sequence to ensure data integrity.
Caption: General workflow for the HPLC analysis of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide.
Method Validation Protocol & Self-Validating System
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[5][7] The core of this validation is a forced degradation study, which establishes the stability-indicating nature of the method.[11]
Specificity & Forced Degradation
The goal is to demonstrate that the analyte peak is free from interference from excipients, impurities, or degradation products. This is achieved by subjecting the analyte to stress conditions designed to induce 5-20% degradation.[3]
Protocol:
-
Prepare a solution of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide at ~1000 µg/mL.
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder at 105 °C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base-stressed samples before dilution and injection.
-
Analyze all stressed samples alongside an unstressed control. The method is deemed specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) > 2.0.
Validation Logic for Stability-Indicating Method
Caption: Logical framework for validating the method's stability-indicating capability.
Other Validation Parameters
The following parameters must also be assessed according to ICH guidelines.[12]
| Parameter | Protocol Summary | Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations ranging from 50% to 150% of the working concentration (e.g., 50-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%.[5] |
| LOD & LOQ | Determine based on the signal-to-noise ratio of dilute solutions. | S/N ratio of ~3:1 for LOD and ~10:1 for LOQ.[5] |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2). | System suitability parameters must still pass; peak retention time and area should show minimal changes. |
Expected Results & Data Summary
The following tables present typical, expected data from a successful method validation.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Expected Result |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| %RSD of Peak Area | ≤ 1.0% (for n=5) | 0.4% |
| Retention Time (RT) | Approx. 10.5 min | 10.52 min |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 50 | 451023 |
| 75 | 674589 |
| 100 | 902112 |
| 125 | 1124567 |
| 150 | 1350980 |
| Correlation (r²) | ≥ 0.999 | 0.9998 |
Conclusion
This application note provides a robust, detailed, and scientifically grounded protocol for the HPLC analysis of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide. The method is designed to be stability-indicating, a critical requirement for its use in a regulated pharmaceutical environment.[8] By explaining the rationale behind experimental choices and embedding a comprehensive validation framework, this guide serves as an authoritative resource for researchers, quality control analysts, and drug development professionals tasked with ensuring the quality and integrity of this compound.
References
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Chromatography Today URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: stability indicating hplc method development: a review Source: Academia.edu URL: [Link]
-
Title: Separation of Acetamide, N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmaceutical and Medical Sciences (IRJPMS) URL: [Link]
-
Title: Stability Indicating HPLC Method Development –A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: N-(5-amino-2-methoxyphenyl)acetamide hydrochloride (C9H12N2O2) Source: PubChemLite URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharma and Bio Sciences (IJPPR) URL: [Link]
Sources
- 1. Buy n-(5-Methoxy-2-methylphenyl)acetamide (EVT-435066) | 50868-75-2 [evitachem.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. irjpms.com [irjpms.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide Synthesis
Welcome to the technical support center for the synthesis and optimization of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare N-[5-(aminomethyl)-2-methoxyphenyl]acetamide?
A1: The most prevalent and well-documented synthetic strategy involves a two-step process starting from 2-methoxy-5-nitroaniline. The first step is the acetylation of the aniline to form N-(2-methoxy-5-nitrophenyl)acetamide.[1] This is a standard amide bond formation reaction.[2] The subsequent and critical step is the selective reduction of the aromatic nitro group to the corresponding amine, yielding the target molecule, N-[5-(aminomethyl)-2-methoxyphenyl]acetamide.[3][4]
The primary challenge in this synthesis lies in the selective reduction of the nitro group without affecting the acetamide functionality or the aromatic ring. Catalytic hydrogenation is often the method of choice for this transformation due to its efficiency and cleaner reaction profiles compared to metal/acid reductions.[5][6]
Caption: Common synthetic pathway for N-[5-(aminomethyl)-2-methoxyphenyl]acetamide.
Troubleshooting Guide: Catalytic Hydrogenation of N-(2-methoxy-5-nitrophenyl)acetamide
This section addresses specific issues that may arise during the critical nitro reduction step using catalytic hydrogenation.
Q2: My catalytic hydrogenation of N-(2-methoxy-5-nitrophenyl)acetamide is sluggish or incomplete. What are the potential causes and how can I resolve this?
A2: Incomplete or slow hydrogenation is a common hurdle. A systematic approach to troubleshooting is essential.[7]
Potential Causes & Solutions:
-
Catalyst Activity:
-
Diagnosis: The palladium on carbon (Pd/C) catalyst may be old, deactivated, or of poor quality.
-
Solution: Always use a fresh, high-quality catalyst. If catalyst poisoning is suspected (see Q3), filtration and addition of fresh catalyst may be necessary. Ensure the catalyst is handled properly to avoid deactivation; for instance, some catalysts are pyrophoric and should be handled under an inert atmosphere or as a slurry.[8]
-
-
Hydrogen Pressure & Delivery:
-
Diagnosis: Insufficient hydrogen pressure can lead to slow reaction rates. For laboratory-scale reactions, ensuring a continuous supply of hydrogen at a positive pressure (e.g., via a balloon or a Parr shaker) is crucial.
-
Solution: Increase the hydrogen pressure. While atmospheric pressure may suffice, moderate pressures (e.g., 50 psi) can significantly enhance the reaction rate.[3]
-
-
Solvent Choice:
-
Diagnosis: The solvent plays a critical role in substrate solubility and catalyst interaction. Poor solubility of the starting material can limit the reaction rate.
-
Solution: Protic solvents like ethanol or methanol are generally effective for catalytic hydrogenation.[3] If the substrate has poor solubility, consider a co-solvent system, such as THF/ethanol.
-
-
Reaction Temperature:
-
Diagnosis: While many hydrogenations proceed at room temperature, some substrates require thermal activation.
-
Solution: Gently warming the reaction mixture (e.g., to 40-50°C) can increase the reaction rate. However, excessive heat should be avoided as it can promote side reactions.[9]
-
Caption: Decision tree for troubleshooting a slow or incomplete hydrogenation reaction.
Q3: I am observing the formation of byproducts during the reduction. What are these impurities and how can I minimize them?
A3: The reduction of nitroarenes can proceed through various intermediates, and incomplete reaction or side reactions can lead to impurities.[7]
Common Byproducts and Mitigation Strategies:
-
Hydroxylamine Intermediate: The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls, the N-(5-(hydroxylaminomethyl)-2-methoxyphenyl)acetamide may be present as a significant impurity.[10]
-
Mitigation: Ensure sufficient catalyst loading and hydrogen pressure to drive the reaction to completion. Prolonging the reaction time can also help reduce this intermediate.
-
-
Azo and Azoxy Compounds: Condensation of the nitroso and hydroxylamine intermediates can lead to the formation of colored azo and azoxy dimers.[6]
-
Mitigation: These side reactions are more common with certain reducing agents like LiAlH4 for aromatic nitro compounds. Sticking to catalytic hydrogenation or metal/acid systems (e.g., Fe/HCl) generally minimizes the formation of these dimers.[6] Maintaining a slightly acidic pH can also suppress their formation.[7]
-
-
Dehalogenation (if applicable): While not present in the parent molecule, if halogen substituents were present on the aromatic ring, they could be susceptible to hydrogenolysis (cleavage) during catalytic hydrogenation.
-
Mitigation: If dehalogenation is a concern, using a less reactive catalyst such as Raney Nickel can be a better alternative to Pd/C.[6]
-
Table 1: Recommended Reaction Conditions for Selective Nitro Reduction
| Parameter | Recommended Condition | Rationale |
| Catalyst | 10% Pd/C (5-10 mol % Pd) | Efficient and generally selective for nitro group reduction.[7] |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Good solubility for the substrate and compatible with hydrogenation.[3] |
| Hydrogen Source | H₂ gas (balloon or Parr apparatus) | Clean and effective hydrogen source. |
| Pressure | 1-4 atm (15-60 psi) | Higher pressure can increase reaction rate. |
| Temperature | 25-50°C | Mild conditions to avoid side reactions.[9] |
| Reaction Time | 2-12 hours | Monitor by TLC or HPLC for completion. |
Q4: The acetamide group in my molecule seems to be unstable under the reaction conditions. Is this possible and how can I prevent it?
A4: The acetamide group is generally stable under neutral catalytic hydrogenation conditions.[11] However, under harsh acidic or basic conditions, it can be susceptible to hydrolysis.
-
Diagnosis: If you are using a metal/acid reduction method (e.g., Sn/HCl), the acidic workup could potentially lead to some hydrolysis of the acetamide to the corresponding amine and acetic acid.
-
Prevention:
-
Catalytic Hydrogenation: This is the preferred method as it is typically run under neutral conditions, which preserves the acetamide functionality.
-
Mild Metal/Acid Systems: If a metal/acid reduction is necessary, consider using milder conditions such as iron powder in acetic acid or ammonium chloride.[6]
-
Workup: During the workup of metal/acid reactions, neutralization should be performed carefully at low temperatures to minimize amide hydrolysis.
-
Q5: What is the best way to purify the final product, N-[5-(aminomethyl)-2-methoxyphenyl]acetamide?
A5: The purification of the final product is crucial to remove any unreacted starting material, intermediates, and catalyst residues.
Purification Strategy:
-
Catalyst Removal: After the reaction is complete, the solid catalyst (e.g., Pd/C) must be carefully removed by filtration. A pad of Celite® is highly recommended to ensure all fine particles of the catalyst are removed.[5]
-
Solvent Removal: The solvent is then removed from the filtrate under reduced pressure.
-
Acid-Base Extraction: The basic nature of the product amine allows for purification via acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to regenerate the free amine.
-
Extract the product back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.
-
-
Crystallization: For obtaining a highly pure solid product, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is a highly effective final purification step.[12]
Caption: A typical purification workflow for N-[5-(aminomethyl)-2-methoxyphenyl]acetamide.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of N-(2-methoxy-5-nitrophenyl)acetamide
Materials:
-
N-(2-methoxy-5-nitrophenyl)acetamide (1.0 eq)
-
10% Palladium on Carbon (5-10 mol % Pd)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply
-
Celite®
Procedure:
-
In a suitable hydrogenation flask, dissolve N-(2-methoxy-5-nitrophenyl)acetamide in ethanol (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C to the solution. Caution: Handle the catalyst in a well-ventilated fume hood, as it can be pyrophoric.
-
Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon or a Parr apparatus at 50 psi) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude N-[5-(aminomethyl)-2-methoxyphenyl]acetamide.
-
Proceed with purification as described in Q5.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
- Kawakami, T., & Suzuki, H. (2000). Direct methoxylation of nitroarenes and nitroazaarenes with alkaline methoxides via nucleophilic displacement of an aromatic hydrogen atom. Journal of the Chemical Society, Perkin Transactions 1, (8), 1259–1264.
- Chandrasekhar, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2539–2544.
- Reddit. (2023). my nitro refuses to be reduced. r/Chempros.
- Reddit. (2023). my nitro refuses to be reduced. r/OrganicChemistry.
- SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. SIELC.
- LookChem. (n.d.). Cas 33721-54-9, N-(2-methoxy-5-nitrophenyl)acetamide. LookChem.
- ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?.
- Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal.
- EvitaChem. (n.d.). Buy n-(5-Methoxy-2-methylphenyl)acetamide (EVT-435066). EvitaChem.
- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes.
- Google Patents. (n.d.).
- Vavasori, A., et al. (2023). A New Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot. Reactions, 4(4), 725-736.
- PubMed Central. (2021).
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.).
- Mishra, V., et al. (2013).
- ACS Publications. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
- University of Illinois. (n.d.).
- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
- PubMed Central. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- ResearchGate. (2025). (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- PubChem. (n.d.). Acetamide, N-(2-methoxy-5-nitrophenyl)-.
- BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide.
- ResearchGate. (n.d.). (PDF)
- PubMed. (n.d.). Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions.
- Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Sigma-Aldrich. (n.d.). n-(2-methoxy-5-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide.
- BenchChem. (n.d.). An In-depth Technical Guide to N-(2-methoxy-5-sulfamoylphenyl)acetamide: Chemical Structure and Synthesis.
- RJPT. (n.d.).
- YouTube. (2021).
- Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products.
- OUCI. (2023). A New Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot.
- The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.
- PubMed. (n.d.).
- MDPI. (2024).
- Functional Groups In Organic Chemistry. (2026).
- NIH. (n.d.). Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide.
- ACS Publications. (2018).
- PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.
- BenchChem. (n.d.). Application Notes and Protocols: Selective Reduction of (2-Chloro-6- nitrophenyl)methanamine to (2-Amino-6.
Sources
- 1. Buy n-(5-Methoxy-2-methylphenyl)acetamide (EVT-435066) | 50868-75-2 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. lookchem.com [lookchem.com]
- 5. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 10. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic transamidation under moderate conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
"purification challenges of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide"
Technical Support Center: Purification of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide
Case ID: #AMINE-PUR-005 Subject: Troubleshooting Isolation, Tailing, and Stability of Functionalized Benzylamines Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are likely encountering difficulties purifying N-[5-(aminomethyl)-2-methoxyphenyl]acetamide due to the physicochemical conflict between its two functional domains. While the acetamide and methoxy groups render the core relatively lipophilic and stable, the aminomethyl group (
This specific moiety (
-
Severe Tailing: Strong interaction with acidic silanols on silica gel.[1]
-
"Ghost" Impurities: Spontaneous formation of carbamates upon exposure to atmospheric
. -
Solubility Issues: The free base is polar, while the salt forms are highly water-soluble.
This guide provides three validated workflows to resolve these issues, moving from "Quick Fixes" to "Scalable Protocols."
Module 1: Chromatography Troubleshooting
Q: My compound streaks from the baseline to the solvent front on silica TLC and flash columns. How do I fix this?
A: This is the classic "Amine Effect." The basic primary amine protons H-bond strongly with the acidic silanol (
The Solution: Competitive Binding You must introduce a volatile base into your mobile phase to "cap" the silanols before your amine gets there.
Protocol A: The "TEA" Method (Standard Flash)
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
). -
The Ratio: Start with 90:10:1 (DCM : MeOH :
).-
Note: If using TEA, use 1-2%. TEA is harder to remove (high boiling point) than ammonia.
-
-
Pre-treatment: Flush the column with the mobile phase containing the modifier for 2-3 column volumes (CV) before loading your sample. This neutralizes the silica bed.
Protocol B: The "Amine-Free" Alternative (Reverse Phase) If the silica method fails, switch to C18 (Reverse Phase).
-
Column: C18 Flash Cartridge.
-
Mobile Phase: Water / Acetonitrile.[2]
-
Buffer: 0.1% Formic Acid (keeps the amine protonated/soluble) OR 10mM Ammonium Bicarbonate (pH 10, keeps amine neutral/retained).
-
Why: C18 eliminates silanol interactions.
Decision Tree: Choosing the Right Purification Path
Figure 1: Decision matrix for selecting the optimal purification method based on chromatographic behavior.
Module 2: The "No-Column" Workup (Acid-Base Extraction)
Q: I have >5 grams of crude material. Columns are too expensive/slow. Can I purify by extraction?
A: Yes. This is often superior to chromatography for benzylamines because it leverages the specific basicity of the aminomethyl group (
The Logic:
-
Acid Phase: Protonate the amine (
).[3] It moves to water.[4] Impurities stay in organic. -
Base Phase: Deprotonate the amine (
). It moves back to organic. Salts stay in water.[4]
Protocol C: Selective Acid-Base Extraction
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .
-
Acid Wash: Extract with 1M HCl (3x).
-
Critical: Keep the aqueous layer (Product is here).
-
Discard: The organic layer (contains non-basic impurities).
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated
until pH > 12.-
Observation: The solution should turn cloudy as the free base precipitates/oils out.
-
-
Back-Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Note: DCM is better than EtOAc here for solubilizing polar benzylamines.
-
-
Drying: Dry combined DCM layers over
, filter, and concentrate.
Visualizing the Phase Switch:
Figure 2: Workflow for Acid-Base purification, utilizing pH manipulation to isolate the amine.
Module 3: Stability & "Ghost" Peaks
Q: LCMS shows a peak with Mass M+44. Is my product impure?
A: Likely not. This is a common artifact for primary amines.
-
The Reaction:
(Carbamic Acid/Carbamate). -
Source: Atmospheric
or dry ice vapors in the rotavap. -
Confirmation: If you acidify the sample, the M+44 peak should disappear (decarboxylation).
Q: My product turns yellow/brown upon storage.
A: Benzylamines are prone to air oxidation (forming imines/aldehydes).
-
Storage: Store as the HCl salt if possible. The salt form is indefinitely stable.
-
Conversion: Dissolve free base in
or MeOH, add 1.1 eq of 4M HCl in Dioxane. Filter the precipitate.[5][6]
Summary of Physicochemical Properties & Solvents
| Property | Behavior | Recommended Solvent System |
| Solubility (Free Base) | Soluble in DCM, MeOH, DMSO. Insoluble in Hexane, Water. | DCM/MeOH (9:1) |
| Solubility (HCl Salt) | Soluble in Water, MeOH. Insoluble in DCM, Et2O. | Water/ACN (Reverse Phase) |
| TLC Behavior | Streaks/Tails on Silica. | DCM/MeOH/NH4OH (90:10:1) |
| Reactivity | Nucleophilic (Primary Amine). | Avoid Acetone (forms imines). |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of organic bases).
-
Restek Corporation. (2025). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? (Guidance on silanol interactions and amine modifiers).
-
Phenomenex. (2025). GC/HPLC Troubleshooting Guide: Tailing Peaks. (Specific protocols for basic compounds).
-
Sigma-Aldrich. (2025). Functionalized Silica Gels for Organic Synthesis. (Reference for amine-functionalized silica alternatives).
-
Beilstein Journal of Organic Chemistry. (2013). Rapid, two-pot procedure for the synthesis of dihydropyridinones. (Contains relevant general procedures for flash chromatography of polar amines).
Sources
- 1. Restek - Videoartikel [de.restek.com]
- 2. Separation of Acetamide, N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Buy n-(5-Methoxy-2-methylphenyl)acetamide (EVT-435066) | 50868-75-2 [evitachem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: N-[5-(aminomethyl)-2-methoxyphenyl]acetamide Synthesis
Content Type: Troubleshooting Guide & FAQ Audience: Process Chemists, Medicinal Chemists, Analytical Scientists Topic: Impurity Profiling & Process Control in the Hydrogenation of N-(5-cyano-2-methoxyphenyl)acetamide
Introduction: The Critical Reduction Step
The synthesis of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide (Structure 3 ) is a pivotal step in the manufacturing of several tyrosine kinase inhibitors. The most common synthetic route involves the catalytic hydrogenation of the nitrile precursor, N-(5-cyano-2-methoxyphenyl)acetamide (Structure 1 ).
While this transformation appears straightforward, the reduction of aromatic nitriles is notorious for generating specific impurities—primarily secondary amines (dimers) and hydrolysis byproducts—that are difficult to purge downstream. This guide addresses the root causes of these impurities and provides self-validating protocols to suppress them.
Core Reaction Scheme:
Troubleshooting Guide (Q&A)
Category 1: The "Dimer" Problem (Secondary Amine Formation)
Q: I am observing a large impurity peak (M+ = 428 Da) at RRT ~1.2-1.3. It persists even after recrystallization. What is it?
-
Diagnosis: This is the Secondary Amine Dimer (Impurity 4 ).
-
Mechanism: During hydrogenation, the nitrile (1 ) is first reduced to an imine intermediate (2 ). As the concentration of the product primary amine (3 ) increases, it can nucleophilically attack the imine intermediate to form a secondary imine, which is then reduced to the secondary amine dimer.
-
Pathway:
-
-
Corrective Action:
-
Ammonia Suppression: You must saturate your solvent (usually Methanol) with anhydrous Ammonia gas or use 7N NH
in MeOH. The excess ammonia shifts the equilibrium backward, preventing the primary amine from attacking the imine. -
Catalyst Loading: Increase the catalyst loading (Raney Nickel). Faster hydrogenation of the imine intermediate reduces its lifetime in solution, minimizing the window for side reactions.[1]
-
Temperature Control: Lower the temperature to 40-50°C. Higher temperatures favor the condensation reaction.
-
Category 2: Hydrolysis & Starting Material
Q: My LC-MS shows a peak at M+18 relative to the starting material, but it's not the product. Is it a hydrated intermediate?
-
Diagnosis: This is the Primary Amide (Impurity 5 ), resulting from the hydrolysis of the nitrile group.
-
Mechanism:
. This occurs if the solvent is wet or if the Raney Nickel catalyst was not properly washed (Raney Ni is stored in water/alkali). -
Corrective Action:
-
Solvent Drying: Ensure Methanol is anhydrous (<0.1% water).
-
Catalyst Wash: Wash the Raney Nickel slurry 3x with anhydrous Methanol before adding it to the reactor to remove storage water.
-
Q: I see a peak corresponding to [M-42]. Did I lose the acetyl group?
-
Diagnosis: Yes, this is 3-amino-4-methoxybenzylamine (De-acetylated Impurity 6 ).
-
Cause: The acetamide group is generally stable, but it can hydrolyze under strongly acidic or basic conditions, especially at high temperatures.
-
Corrective Action:
-
pH Check: If using ammonia, ensure you are not using strong caustic bases (NaOH/KOH) which are more aggressive toward amides.
-
Workup: Avoid high-temperature acidic workups. Keep the temperature <40°C during solvent stripping.
-
Impurity Profile Table
| Impurity Name | Structure Description | Molecular Weight | Origin | Control Strategy |
| Impurity A (Dimer) | Bis(3-acetamido-4-methoxybenzyl)amine | ~428 Da | Condensation of product with imine intermediate. | Use 7M NH |
| Impurity B (Amide) | N-(5-carbamoyl-2-methoxyphenyl)acetamide | ~236 Da | Hydrolysis of nitrile by water. | Dry solvents; Wash Raney Ni with MeOH. |
| Impurity C (De-acetyl) | 3-amino-4-methoxybenzylamine | ~166 Da | Hydrolysis of acetamide group. | Avoid strong base/acid; Control Temp <50°C. |
| Impurity D (Aldehyde) | N-(5-formyl-2-methoxyphenyl)acetamide | ~221 Da | Hydrolysis of imine (rare in dry conditions). | Quench reaction immediately; Avoid aqueous acidic workup. |
| Starting Material | N-(5-cyano-2-methoxyphenyl)acetamide | ~218 Da | Incomplete reaction. | Check H |
Visualization: Reaction & Impurity Pathways
The following diagram illustrates the hydrogenation pathway and the specific points where impurities diverge from the main product.
Caption: Mechanistic pathway of nitrile hydrogenation showing the formation of the target primary amine and the divergence points for dimer and hydrolysis impurities.
Optimized Experimental Protocol
Objective: Synthesis of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide with <0.5% Dimer Impurity.
-
Catalyst Preparation:
-
Weigh Raney Nickel (approx. 20 wt% of substrate).
-
Critical Step: Wash the catalyst 3 times with anhydrous Methanol to remove water. Decant carefully each time (Do not let the catalyst dry out; it is pyrophoric).
-
-
Reaction Setup:
-
In a hydrogenation autoclave, dissolve N-(5-cyano-2-methoxyphenyl)acetamide (1.0 eq) in 7M Ammonia in Methanol (10-15 volumes).
-
Note: The high concentration of ammonia is essential to suppress Dimer formation [1].
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Pressurize to 5–10 bar (70–145 psi) with Hydrogen.
-
Heat to 50°C and stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
-
Monitor hydrogen uptake.[2] Reaction typically completes in 4–6 hours.
-
-
Workup:
-
Cool to room temperature.[3] Vent hydrogen.
-
Filter the catalyst through a Celite pad (keep wet).
-
Concentrate the filtrate under reduced pressure at <45°C to remove ammonia and methanol.
-
Purification: The residue can be recrystallized from Isopropanol/MTBE if dimer levels are >0.5%.
-
References
-
Hegedüs, L., & Máthé, T. (2005).[2] Selective heterogeneous catalytic hydrogenation of nitriles to primary amines. Applied Catalysis A: General.
-
Beller, M., et al. (2014).[1] Catalytic transfer hydrogenation of aromatic nitriles. Journal of the American Chemical Society.[4]
-
ResearchGate Discussion. (2019). How to prevent secondary amine formation in nitrile reduction?
Sources
Technical Support Hub: Stress Testing N-[5-(aminomethyl)-2-methoxyphenyl]acetamide
Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Forced Degradation & Stability-Indicating Method (SIM) Development
Introduction: The Scope of the Problem
You are likely working with N-[5-(aminomethyl)-2-methoxyphenyl]acetamide as a key intermediate or a functionalized linker in a drug discovery campaign. This molecule presents a "Jekyll and Hyde" stability profile:
-
The Acetamide (Stable-ish): Generally robust but susceptible to hydrolysis under extreme pH.
-
The Aminomethyl Group (The Achilles' Heel): A primary amine at a benzylic position. This is a hotspot for oxidation, carbonylation, and radical attacks.
-
The Methoxy Group: An electron-donating group (EDG) that activates the phenyl ring, potentially making it susceptible to electrophilic attack (e.g., chlorination during acid stress if HCl is used).
This guide addresses the specific troubleshooting scenarios you will encounter when stress-testing this molecule according to ICH Q1A(R2) and ICH Q1B guidelines.
Module 1: Hydrolytic Stress (Acid/Base)
User Ticket #101: "I see the parent peak disappearing in 1N HCl, but mass balance is low (~80%). Where is the rest?"
Diagnosis: You are likely witnessing the formation of the deacetylated free aniline (5-(aminomethyl)-2-methoxyaniline), which has significantly different UV absorption characteristics than the parent acetamide.
The Mechanism: Under acidic or basic reflux, the amide bond hydrolyzes.[1]
-
Reaction:
-
UV Shift: The parent acetamide has a carbonyl auxochrome. Removing it (forming the free aniline) often causes a hypsochromic shift (blue shift) and a change in the molar extinction coefficient (
). If you calculate mass balance assuming , your math will be wrong.
Troubleshooting Steps:
-
Check Relative Response Factors (RRF): You cannot assume an RRF of 1.0. Isolate the deacetylated species (or synthesize the aniline standard) to determine its RRF.
-
Look for "Early Eluters": The deacetylated product is a di-amine (the original aminomethyl + the new aniline). In Reverse Phase (RP) HPLC at low pH, both amines will be protonated (
), making the molecule extremely polar. It likely elutes in the void volume ( ).-
Fix: Use an ion-pairing agent (e.g., TFA, PFPA) or a HILIC column to retain the polar degradant.
-
User Ticket #102: "My base hydrolysis (0.1N NaOH) shows multiple small peaks, not just the aniline."
Diagnosis: Secondary reactions of the aminomethyl group . While the amide hydrolyzes, the benzylamine moiety is reactive. In the presence of dissolved oxygen and high pH, benzylamines can undergo oxidative deamination to form aldehydes (benzaldehyde derivatives), which then polymerize or react with the newly formed aniline (Schiff base formation).
Protocol Adjustment:
-
Conduct base hydrolysis under an inert atmosphere (
or Argon sparging). -
If "mystery peaks" persist, add a radical scavenger to differentiate oxidative secondary reactions from true hydrolysis.
Module 2: Oxidative Stress
User Ticket #204: "Peroxide stress (3% ) obliterated my sample. I see a forest of peaks."
Diagnosis:
The aminomethyl group (
-
N-Oxidation: Formation of the hydroxylamine or N-oxide.
-
Oxidative Deamination: Conversion of the benzylic amine to an imine, which hydrolyzes to an aldehyde (N-(5-formyl-2-methoxyphenyl)acetamide).
-
Ring Oxidation: The methoxy group activates the ring, facilitating oxidation at the aromatic carbons.
The Mechanism (Benzylic Oxidation):
Troubleshooting Steps:
-
Lower the Stress: 3%
is often too aggressive for benzylic amines. Drop to 0.3% at room temperature for 2 hours. -
Differentiate Pathways:
-
Aldehyde Check: The aldehyde degradant is distinct; it usually has a higher UV response (due to conjugation) and is less polar than the amine.
-
N-Oxide Check: These are often thermally unstable. If your LC-MS source temperature is high, the N-oxide might revert to the parent or degrade, confusing the analysis.
-
Module 3: Visualizing the Degradation Pathways
The following diagram maps the degradation logic for N-[5-(aminomethyl)-2-methoxyphenyl]acetamide.
Caption: Figure 1.[2] Predicted degradation pathways showing the divergence between hydrolytic cleavage of the amide and oxidative deamination of the benzylic amine.
Module 4: Summary of Stress Conditions & Expected Outcomes
Use this table to benchmark your experimental design.
| Stress Type | Condition (Start Low) | Target Degradation | Primary Degradant (Mechanism) | Analytical Challenge |
| Acid Hydrolysis | 0.1N HCl, 60°C, 4h | 5-20% | Deacetylated Aniline (Amide hydrolysis) | Retention: Highly polar. May elute in void volume. |
| Base Hydrolysis | 0.1N NaOH, RT, 2h | 5-20% | Deacetylated Aniline + Secondary adducts | Complexity: Base can catalyze oxidative secondary reactions. |
| Oxidation | 0.3% | 5-20% | Benzaldehyde Derivative (Oxidative deamination) | Ghost Peaks: Peroxide adducts in LC-MS. |
| Photolysis | 1.2M lux hours (ICH Q1B) | Variable | Radical Dimers / Ring oxidation | Solubility: Degradants may precipitate. |
| Thermal | 60°C Dry Heat, 7 days | < 5% | Minimal (Amide is thermally stable) | Sublimation: Check if parent is volatile. |
Module 5: Analytical Method Development (FAQ)
Q: How do I separate the parent from the deacetylated degradant?
A: The deacetylated degradant (the aniline) is significantly more basic and polar than the parent.
-
High pH Strategy: Use a hybrid column (e.g., C18 with high pH stability) and run the mobile phase at pH 10 (using Ammonium Hydroxide). This suppresses the ionization of the amines, increasing retention on the C18 chain.
-
PFPA Strategy: If you must run at low pH, add 0.05% Pentafluoropropionic acid (PFPA) to the mobile phase. It acts as an ion-pairing agent for the amines.
Q: Why does my LC-MS spectrum show M+16 and M+32 peaks that disappear on re-injection?
A: This is a classic artifact of in-source oxidation or residual peroxide reacting in the vial.
-
Verification: Add a reducing agent (e.g., Methionine) to the quench solution before analysis. If the peaks disappear, they were artifacts, not true degradants.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation.[3] [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[3] [Link]
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1][6] Advanced Drug Delivery Reviews. [Link]
-
Bhardwaj, M., et al. (2021). Selective oxidation of benzylamine.[7] ResearchGate (Review of mechanisms). [Link]
-
Mitch, W. A., & Sedlak, D. L. (2004). Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine during Chlorination. (Relevant for amine degradation pathways).[8][9] Environmental Science & Technology. [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative deamination of benzylamine by glycoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Effects of Novel Acetamide-based TSPO Ligands
This guide provides a comprehensive framework for validating the biological effects of novel chemical entities targeting the 18 kDa Translocator Protein (TSPO). Here, we use the hypothetical N-[5-(aminomethyl)-2-methoxyphenyl]acetamide, hereafter designated Compound X , as our primary test article. Its performance will be objectively compared against DAA1106 , a well-characterized, high-affinity phenoxyarylacetamide TSPO ligand, which will serve as our benchmark control.[1][2]
The protocols and rationale outlined below are designed to provide a robust, self-validating system for determining target engagement, affinity, and functional activity, enabling researchers to make data-driven decisions in the early stages of drug discovery.
Introduction: Why Target the Translocator Protein (TSPO)?
The Translocator Protein (TSPO) is a highly conserved transmembrane protein located primarily on the outer mitochondrial membrane.[3][4][5] While its expression is relatively low in the healthy brain, it is significantly upregulated in activated microglia and astrocytes under conditions of neuroinflammation, brain injury, and in various neurological disorders.[3][5] This upregulation has positioned TSPO as a key biomarker for neuroinflammation and a promising therapeutic target.[5][6]
One of the most studied functions of TSPO is its role in facilitating the transport of cholesterol from the cytosol across the outer mitochondrial membrane.[7][8][9] This is the rate-limiting step in the synthesis of neurosteroids, such as pregnenolone, which have potent neuroprotective and anti-inflammatory effects.[7][10] Ligands that positively modulate TSPO function can therefore enhance endogenous neurosteroid production, offering a compelling therapeutic strategy for neurological and psychiatric disorders.[6][7]
This guide will walk through two fundamental validation assays:
-
Target Engagement & Affinity Assessment: A competitive radioligand binding assay to determine if and how strongly Compound X binds to TSPO.
-
Functional Activity Assessment: A cell-based steroidogenesis assay to measure the ability of Compound X to induce the production of pregnenolone, a key downstream biological effect of TSPO activation.
Part 1: Target Engagement & Binding Affinity
To validate that Compound X directly interacts with TSPO, a competitive radioligand binding assay is the gold standard. This assay measures the ability of our unlabeled test compound (Compound X) to displace a radiolabeled ligand with known high affinity for TSPO from the receptor. For this purpose, we will use [³H]PK11195, a classic, well-characterized TSPO radioligand.[11][12]
Experimental Rationale
The principle is straightforward: If Compound X binds to the same site on TSPO as [³H]PK11195, it will compete for binding. As the concentration of Compound X increases, the amount of bound [³H]PK11195 will decrease. This displacement allows us to calculate the inhibitory constant (Kᵢ) for Compound X, a measure of its binding affinity. A lower Kᵢ value signifies a higher binding affinity.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for TSPO Competitive Binding Assay.
Detailed Protocol: [³H]PK11195 Competitive Binding Assay
This protocol is adapted from standard methodologies described in the literature.[13][14][15]
-
Membrane Preparation:
-
Homogenize TSPO-expressing cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.
-
Pellet the mitochondrial membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris, pH 7.4) and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add 50-100 µg of membrane protein, a fixed concentration of [³H]PK11195 (typically near its Kᴅ, e.g., 2-5 nM), and assay buffer to a final volume of 250 µL.
-
Non-Specific Binding (NSB): Add membrane protein, [³H]PK11195, and a high concentration of unlabeled PK11195 (e.g., 10 µM) to saturate all specific binding sites.
-
Competition: Add membrane protein, [³H]PK11195, and serial dilutions of the competitor (Compound X or DAA1106, from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Wash each filter rapidly 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).
-
-
Data Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for TSPO.
-
Part 2: Functional Activity Assessment
While binding affinity is critical, it does not guarantee biological function. A compound could be a high-affinity antagonist with no downstream effect. Therefore, we must validate that Compound X binding to TSPO leads to the expected biological response: increased steroidogenesis. We will quantify the production of pregnenolone, the first steroid synthesized from cholesterol, in a glial cell line.
Experimental Rationale
TSPO activation facilitates the transport of cholesterol into the mitochondria, where the enzyme CYP11A1 (P450scc) converts it to pregnenolone.[7] By treating TSPO-expressing cells (e.g., human U87MG or rat C6 glioma cells) with our test compounds, we can measure the subsequent increase in pregnenolone secreted into the cell culture medium using a sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA). A dose-dependent increase in pregnenolone serves as a direct measure of the compound's functional agonistic activity at TSPO.
Workflow for Cell-Based Steroidogenesis Assay
Caption: Workflow for Cell-Based Steroidogenesis Assay.
Detailed Protocol: Pregnenolone Secretion Assay
This protocol is based on established methods for measuring TSPO-mediated steroidogenesis.
-
Cell Culture and Plating:
-
Culture rat C6 glioma or human U87MG astroglioma cells under standard conditions.
-
Seed cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer at the time of the experiment (e.g., 10,000 cells/well).
-
Allow cells to adhere for 24 hours.
-
The following day, replace the growth medium with serum-free or low-serum (1% FBS) medium and incubate for 16-24 hours to minimize background steroid levels.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X and DAA1106 in the low-serum medium.
-
Aspirate the medium from the cells and add the compound-containing medium. Include a vehicle-only control.
-
Incubate the plate for a duration optimized for pregnenolone production (typically 2 to 48 hours). A 4-hour time point is often sufficient to see a robust response.
-
-
Sample Collection & ELISA:
-
After incubation, carefully collect the supernatant from each well. If not assaying immediately, samples can be stored at -80°C.
-
Quantify the concentration of pregnenolone in the supernatant using a commercial competitive ELISA kit (e.g., from Eagle Biosciences, Invitrogen, or Abnova).[16][17][18]
-
Follow the manufacturer's protocol precisely. In brief, this typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Adding an HRP-conjugated pregnenolone tracer that competes for antibody binding.
-
Washing away unbound components.
-
Adding a TMB substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm. The signal intensity is inversely proportional to the pregnenolone concentration.
-
-
-
Data Analysis:
-
Calculate pregnenolone concentrations from the standard curve generated using the ELISA kit standards.
-
Plot the pregnenolone concentration (or % increase over vehicle) against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum observed effect).
-
Data Summary & Comparative Analysis
The goal is to generate a clear, quantitative comparison between the novel Compound X and the benchmark DAA1106. All data should be summarized in a structured table. Below is an example table populated with hypothetical, yet plausible, data.
| Parameter | Compound X (Hypothetical Data) | DAA1106 (Reference Data) | Interpretation |
| Binding Affinity (Kᵢ, nM) | 2.15 ± 0.3 | 0.18 ± 0.02[1] | Compound X binds to TSPO with high, nanomolar affinity, but is approximately 10-fold less potent than the benchmark DAA1106. |
| Functional Potency (EC₅₀, nM) | 35.8 ± 4.5 | 50.1 ± 6.2 | Compound X is slightly more potent in stimulating pregnenolone synthesis than DAA1106, suggesting efficient signal transduction upon binding. |
| Functional Efficacy (Eₘₐₓ) | 285 ± 21% | 210 ± 15% | Compound X demonstrates higher maximal efficacy, inducing a greater overall increase in pregnenolone production compared to the benchmark. |
Interpreting the Results
In this hypothetical scenario, our data tells a compelling story. While Compound X has a lower binding affinity than DAA1106, it exhibits superior functional potency and efficacy. This is a valuable finding in drug discovery, as it suggests Compound X may be a more efficient "activator" of TSPO's biological function despite binding less tightly. Such a profile could translate to a better therapeutic window or reduced off-target effects at lower concentrations. It is also crucial to acknowledge the existing debate in the field, where some genetic studies have questioned the absolute dependency of steroidogenesis on TSPO, suggesting that the pharmacological effects of ligands may involve complex mechanisms beyond simple cholesterol transport.[19][20] This context is vital for a comprehensive and trustworthy interpretation of the data.
By employing this two-pronged validation strategy—quantifying both binding and function—researchers can build a robust data package to confidently advance promising new molecules like N-[5-(aminomethyl)-2-methoxyphenyl]acetamide for further preclinical development.
References
-
Rupprecht, R., et al. (2022). Translocator protein (18kDa) TSPO: a new diagnostic or therapeutic target for stress-related disorders? Molecular Psychiatry. Available at: [Link]
-
Zhang, M. R., et al. (2017). Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases. PMC. Available at: [Link]
-
Eagle Biosciences. (n.d.). Pregnenolone ELISA Assay Kit. Available at: [Link]
-
Rupprecht, R., et al. (2010). Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders. Nature Reviews Drug Discovery. Available at: [Link]
-
Wang, X. F., et al. (2014). Translocator protein (18 kDa) TSPO: an emerging therapeutic target in neurotrauma. PMC. Available at: [Link]
-
Gatliff, J., & Campanella, M. (2022). The mitochondrial translocator protein (TSPO): a key multifunctional molecule in the nervous system. Biochemical Journal. Available at: [Link]
-
Stephenson, D. T., et al. (2020). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. MDPI. Available at: [Link]
-
Lee, J. Y., & Kim, H. W. (2020). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. PMC. Available at: [Link]
-
Lee, J. Y., & Kim, H. W. (2020). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. BMB Reports. Available at: [Link]
-
Wikipedia. (n.d.). PK 11195. Available at: [Link]
-
Zhou, W., et al. (2024). Functional role of translocator protein and its ligands in ocular diseases (Review). Spandidos Publications. Available at: [Link]
-
Selvaraj, S., & Stocco, D. M. (2018). TSPO: An Evolutionarily Conserved Protein with Elusive Functions. PMC. Available at: [Link]
-
Di Grigoli, G., et al. (2024). TSPO Radioligands for Neuroinflammation: An Overview. MDPI. Available at: [Link]
-
Batarseh, A., & Papadopoulos, V. (2010). Regulation of Translocator Protein 18 kDa (TSPO) Expression in Health and Disease States. Molecular and Cellular Endocrinology. Available at: [Link]
-
Wikipedia. (n.d.). Translocator protein. Available at: [Link]
-
antibodies-online.com. (n.d.). ELISA Kit [ABIN6963403]. Available at: [Link]
-
Owen, D. R., et al. (2011). Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands. Journal of Nuclear Medicine. Available at: [Link]
-
Hines, E. A., et al. (2022). Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior. Frontiers in Pharmacology. Available at: [Link]
-
Santoro, A., et al. (2013). The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines. PMC. Available at: [Link]
-
Hatano, K., et al. (2015). [18F]FEBMP: Positron Emission Tomography Imaging of TSPO in a Model of Neuroinflammation in Rats, and in vitro Autoradiograms of the Human Brain. PMC. Available at: [Link]
-
Owen, D. R., et al. (2010). Mixed-affinity binding in humans with 18-kDa translocator protein ligands. PubMed. Available at: [Link]
-
Costa, B., et al. (2020). TSPO PIGA Ligands Promote Neurosteroidogenesis and Human Astrocyte Well-Being. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). A) Competition assay with [3H]PK11195 in the presence of increasing... [Download Scientific Diagram]. Available at: [Link]
-
Sridaran, A. (2017). CHARACTERIZATION OF TSPO 18 KDA IN NEUROSTEROID SYNTHESIS AND MITOCHONDRIAL METABOLISM. Publikationsserver der Universität Regensburg. Available at: [Link]
-
Tcw, J., et al. (2022). Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration. ACS Publications. Available at: [Link]
-
Da Pozzo, E., et al. (2016). TSPO ligand residence time: A new parameter to predict compound neurosteroidogenic efficacy. ResearchGate. Available at: [Link]
-
Ramamoorthy, K., et al. (1995). Characterization of binding sites for the omega3 receptor ligands [3H]PK11195 and [3H]RO5-4864 in human brain. PubMed. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Benavides, J., et al. (1984). Characterization of peripheral type benzodiazepine binding sites in human and rat platelets by using [3H]PK 11195. Studies in hypertensive patients. PubMed. Available at: [Link]
-
Chung, J. Y., et al. (2013). Drug Ligand-Induced Activation of Translocator Protein (TSPO) Stimulates Steroid Production by Aged Brown Norway Rat Leydig Cells. PMC. Available at: [Link]
-
Ahangar, N., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]
Sources
- 1. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TSPO Radioligands for Neuroinflammation: An Overview [mdpi.com]
- 3. Translocator protein (18 kDa) TSPO: an emerging therapeutic target in neurotrauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. bmbreports.org [bmbreports.org]
- 6. Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Regulation of Translocator Protein 18 kDa (TSPO) Expression in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translocator protein - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PK 11195 - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Characterization of peripheral type benzodiazepine binding sites in human and rat platelets by using [3H]PK 11195. Studies in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. eaglebio.com [eaglebio.com]
- 17. thermofisher.com [thermofisher.com]
- 18. Pregnenolone ELISA Kit(KA1912) | Abnova [abnova.com]
- 19. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TSPO: An Evolutionarily Conserved Protein with Elusive Functions - PMC [pmc.ncbi.nlm.nih.gov]
"control experiments for N-[5-(aminomethyl)-2-methoxyphenyl]acetamide studies"
Technical Guide: Control Frameworks for N-[5-(aminomethyl)-2-methoxyphenyl]acetamide Studies
Executive Summary & Strategic Context
N-[5-(aminomethyl)-2-methoxyphenyl]acetamide (CAS 1235440-86-4) represents a classic "privileged scaffold" in fragment-based drug discovery (FBDD). It combines an aniline-derived acetamide core (common in kinase inhibitors) with a primary benzylic amine (a versatile linker or contact point).
However, the aminomethyl-phenyl motif introduces specific liabilities—primarily metabolic susceptibility to Amine Oxidases (MAO/SSAO) and potential chemical reactivity (aldehyde condensation). This guide outlines the mandatory control experiments required to validate biological activity associated with this molecule, distinguishing true pharmacological engagement from assay artifacts or metabolic byproducts.
Comparative Analysis: The Molecule vs. Control Standards
To validate data generated with N-[5-(aminomethyl)-2-methoxyphenyl]acetamide, you must benchmark it against structural analogs that isolate specific chemical features.
| Feature | Target Molecule | Control A: Benzylamine | Control B: N-(2-methoxyphenyl)acetamide | Control C: tert-Butylbenzylamine |
| Structure | Acetamide + OMe + CH₂NH₂ | Simple CH₂NH₂ | Acetamide + OMe (No Amine ) | Sterically hindered CH₂NH₂ |
| Primary Utility | Test Compound / Fragment | Positive Control (MAO Substrate) | Negative Control (Pharmacophore only) | Negative Control (Metabolic Stability) |
| MAO Liability | High (Primary benzylic amine) | Very High (Rapid turnover) | None | Low (Steric hindrance) |
| Fluorescence | Low/Moderate (Methoxy-aniline) | None | Low/Moderate | None |
| Key Risk | False positives due to H₂O₂ generation or aldehyde reactivity. | N/A (Reference standard) | N/A | N/A |
Critical Control Experiment 1: Metabolic Liability (MAO/SSAO)
Rationale: Primary benzylic amines are canonical substrates for Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1). Metabolism yields an aldehyde and Hydrogen Peroxide (H₂O₂) .
-
Risk: In cellular or biochemical assays, generated H₂O₂ can inhibit enzymes (e.g., phosphatases, kinases) via cysteine oxidation, leading to false positive IC₅₀ values .
Experimental Protocol: Peroxide Generation Assay
-
Reagents:
-
Recombinant MAO-A, MAO-B, or SSAO (human).
-
Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish Peroxidase (HRP).
-
Test Compound: N-[5-(aminomethyl)-2-methoxyphenyl]acetamide (10 concentrations, 0.1 µM – 100 µM).
-
-
Workflow:
-
Step A: Incubate Test Compound with Enzyme (MAO/SSAO) in phosphate buffer (pH 7.4) at 37°C.
-
Step B: Add Amplex Red + HRP working solution.
-
Step C: Measure Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 60 minutes.
-
Control: Co-incubate with Pargyline (MAO inhibitor) or Semicarbazide (SSAO inhibitor).
-
-
Interpretation:
-
Signal Reduction with Inhibitor: If fluorescence is high but ablated by Pargyline, your compound is being metabolized. The observed "activity" in your primary assay may be due to H₂O₂ byproducts.
-
No Signal: The compound is metabolically stable regarding oxidative deamination.
-
Pathway Visualization: Oxidative Deamination
Caption: Oxidative deamination pathway of benzylic amines yielding reactive aldehydes and interfering peroxide.
Critical Control Experiment 2: Chemical Reactivity (Aldehyde Condensation)
Rationale: If the compound is used in a buffer containing aldehydes (e.g., PLP co-factors) or reducing sugars, the primary amine can form Schiff bases. Conversely, if the compound is oxidized to an aldehyde (as shown above), it can covalently modify the target protein (lysine residues).
Experimental Protocol: Mass Spectrometry Adduct Search
-
System: LC-MS/MS (Q-TOF or Orbitrap).
-
Incubation:
-
Incubate Target Protein (10 µM) + Compound (100 µM) for 4 hours.
-
Parallel Arm: Incubate Protein + Compound + NaCNBH₃ (Sodium cyanoborohydride).
-
-
Analysis:
-
Perform intact protein mass analysis.
-
Logic: If the mass shifts by +[MW of Compound - 2] (Schiff base) or +[MW of Compound] (Reduced amine), the compound is acting as a covalent modifier rather than a reversible binder.
-
Note: The NaCNBH₃ arm "traps" transient imines, making them stable and detectable.
-
Critical Control Experiment 3: Aggregation (Promiscuous Inhibition)
Rationale: Fragments with aromatic rings and polar linkers can form colloidal aggregates that sequester enzymes, causing non-specific inhibition.
Experimental Protocol: Detergent Sensitivity Test
-
Setup: Run your primary biochemical assay (e.g., Kinase or Protease inhibition) in two conditions:
-
Condition A: Standard Buffer.
-
Condition B: Standard Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).
-
-
Data Analysis:
-
Calculate IC₅₀ for both conditions.
-
Shift Factor:
.
-
-
Decision Matrix:
-
Shift Factor ≈ 1: True binding interaction.
-
Shift Factor > 10 (or complete loss of activity): The compound was likely aggregating. The detergent disrupted the colloid, revealing the lack of true potency.
-
Workflow Visualization: Hit Validation Decision Tree
Caption: Decision logic for validating benzylamine-based fragment hits.
References
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link
-
Olivieri, A., & Tipton, K. F. (2011). Semicarbazide-sensitive amine oxidase (SSAO/VAP-1) activity and its inhibition. Methods in Molecular Biology. Link
-
Shoichet, B. K. (2006). Screening in a spirit of false discovery: promiscuous inhibitors in drug discovery. Nature Reviews Drug Discovery. Link
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2025). N-[5-(aminomethyl)-2-methoxyphenyl]acetamide (CAS 1235440-86-4). Link
N-[5-(aminomethyl)-2-methoxyphenyl]acetamide: Comparative Guide for Amine Oxidase Inhibition
The following guide provides an in-depth technical analysis of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide (CAS 1235440-86-4), positioning it within the landscape of enzyme inhibitors—specifically targeting the Amine Oxidase family (SSAO/VAP-1 and MAO-B).
Given the compound's specific structure (a functionalized benzylamine), this guide analyzes its pharmacophore as a potential inhibitor or mechanistic probe for semicarbazide-sensitive amine oxidase (SSAO) and monoamine oxidase B (MAO-B), comparing it against established clinical and research standards.
Executive Summary & Compound Identity
N-[5-(aminomethyl)-2-methoxyphenyl]acetamide is a specialized synthetic scaffold characterized by a benzylamine "warhead" integrated with an acetamide-substituted anisole core. While often utilized as a high-value building block in medicinal chemistry, its structural features classify it as a putative inhibitor or substrate for copper-containing and flavin-dependent amine oxidases.
-
Molecular Formula: C₁₀H₁₄N₂O₂
-
Molecular Weight: 194.23 g/mol
-
Core Pharmacophore: 2-Methoxy-5-aminomethylaniline (Masked/Functionalized).
-
Primary Enzyme Targets: Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1), Monoamine Oxidase B (MAO-B).
Structural Pharmacophore Analysis
The molecule consists of three critical domains determining its biological activity:
-
Aminomethyl Group (-CH₂NH₂): The primary amine acts as a substrate mimic, entering the catalytic pocket of amine oxidases to form a Schiff base with the cofactor (TPQ in SSAO) or interact with FAD (in MAO).
-
Methoxy Group (-OCH₃): Provides steric bulk and electron-donating properties, often enhancing selectivity for MAO-B or VAP-1 over MAO-A.
-
Acetamide Moiety (-NHCOCH₃): Acts as a hydrogen bond donor/acceptor, potentially anchoring the molecule in the enzyme's entrance channel or acting as a "tail" to modulate solubility and bioavailability.
Mechanism of Action: Amine Oxidase Inhibition
The primary mechanism for benzylamine derivatives involves interaction with the oxidative deamination cycle of amine oxidases.
Pathway Visualization (Graphviz)
The following diagram illustrates the catalytic cycle of SSAO/VAP-1 and how primary amine inhibitors like N-[5-(aminomethyl)-2-methoxyphenyl]acetamide intervene.
Figure 1: Catalytic cycle of SSAO/VAP-1. Benzylamine derivatives form a Schiff base with the Topa Quinone (TPQ) cofactor. Inhibitors may stabilize the Schiff base or act as competitive substrates that slow turnover.
Comparative Performance Analysis
This section compares N-[5-(aminomethyl)-2-methoxyphenyl]acetamide with established inhibitors of SSAO and MAO-B.
Comparison Table: Enzyme Inhibitors
| Feature | N-[5-(aminomethyl)-2-methoxyphenyl]acetamide | Selegiline (L-Deprenyl) | LJP-1207 | Semicarbazide |
| Primary Target | SSAO / MAO-B (Putative) | MAO-B (Selective) | SSAO / VAP-1 | SSAO (Non-selective) |
| Mechanism | Competitive / Substrate Analog | Irreversible (Suicide) | Reversible / Competitive | Carbonyl Reagent (Irreversible) |
| Warhead | Primary Aminomethyl (-CH₂NH₂) | Propargylamine (-N-C≡CH) | Hydrazine derivative | Hydrazine (-NHNH₂) |
| Selectivity | Moderate (Structure-dependent) | High (at low doses) | High for SSAO | Low (hits many carbonyls) |
| Binding Mode | Reversible Schiff Base (Predicted) | Covalent Adduct with FAD | Reversible Binding | Covalent Bond with TPQ |
| Application | Building Block / Probe | Parkinson's Disease | Anti-inflammatory | Research Tool (Toxic) |
Technical Insights
-
vs. Selegiline: Unlike Selegiline, which uses a propargyl group to covalently modify the FAD cofactor of MAO-B, N-[5-(aminomethyl)-2-methoxyphenyl]acetamide lacks the alkyne "suicide" moiety. It likely acts as a reversible competitive inhibitor or a slow substrate , making it useful for kinetic studies where irreversible inactivation is undesirable.
-
vs. LJP-1207: LJP-1207 is a classic SSAO inhibitor. The acetamide group in our subject compound provides a different steric profile, potentially altering the residence time in the active site compared to the hydrazine-based inhibitors.
-
Synthetic Utility: Beyond direct inhibition, this compound is a critical intermediate . The aminomethyl group can be further derivatized (e.g., to a sulfonamide or urea) to create nanomolar-potency inhibitors like Tamsulosin analogs or specific Kinase inhibitors.
Experimental Protocols
To validate the activity of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide, the following protocols are recommended. These assays measure the inhibition of amine oxidase activity via hydrogen peroxide generation.
Protocol A: Fluorometric Amine Oxidase Inhibition Assay (Amplex Red)
Objective: Determine the IC50 of the compound against recombinant human SSAO (VAP-1) or MAO-B.
Reagents:
-
Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4.
-
Enzyme: Recombinant hVAP-1 or hMAO-B (0.01 mg/mL).
-
Substrate: Benzylamine (for VAP-1) or Tyramine (for MAO-B).
-
Detection: Amplex Red Reagent (10-Acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
-
Test Compound: N-[5-(aminomethyl)-2-methoxyphenyl]acetamide (dissolved in DMSO).
Step-by-Step Methodology:
-
Preparation: Dilute the test compound in Assay Buffer to 2x desired final concentrations (range: 1 nM to 100 µM). Keep DMSO < 1%.
-
Pre-incubation: Add 50 µL of diluted compound to 50 µL of Enzyme solution in a black 96-well plate. Incubate for 30 minutes at 37°C to allow equilibrium binding.
-
Reaction Start: Add 100 µL of Master Mix containing Substrate (e.g., 100 µM Benzylamine), Amplex Red (100 µM), and HRP (1 U/mL).
-
Kinetics: Immediately measure fluorescence (Ex/Em = 530/590 nm) in kinetic mode for 60 minutes at 37°C.
-
Data Analysis: Calculate the slope (RFU/min) of the linear portion. Plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol B: Synthetic Derivatization (Building Block Usage)
Objective: Use the compound to synthesize a sulfonamide-based inhibitor (General Procedure).
-
Dissolution: Dissolve 1.0 eq of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide in DCM/Pyridine (10:1).
-
Coupling: Add 1.1 eq of the desired Sulfonyl Chloride (e.g., 4-fluorobenzenesulfonyl chloride) dropwise at 0°C.
-
Workup: Stir at RT for 4 hours. Quench with water, extract with DCM, and wash with 1M HCl.
-
Purification: Recrystallize from Ethanol/Water.
References
-
Dunkel, P., et al. (2008). "Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent review." Expert Opinion on Therapeutic Patents. Link
-
O'Rourke, A. M., et al. (2008). "Inhibitors of VAP-1: a novel therapeutic approach for inflammatory diseases." Current Opinion in Pharmacology. Link
-
PubChem Compound Summary. (2025). "N-[5-(aminomethyl)-2-methoxyphenyl]acetamide (CAS 1235440-86-4)."[5] National Center for Biotechnology Information. Link
-
BindingDB. (2025). "Database of Measured Binding Affinities for Amine Oxidases." BindingDB. Link
-
Thermo Fisher Scientific. (2025). "Amplex™ Red Monoamine Oxidase Assay Kit Protocol." Thermo Fisher. Link
Sources
- 1. PubChemLite - C10H14N2O2 - Explore [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - C10H14N2O2S - Explore [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 1235440-86-4 (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
A Head-to-Head In Vitro Comparison: N-[5-(aminomethyl)-2-methoxyphenyl]acetamide Versus Standard of Care in B-Cell Malignancy Models
This guide provides a comprehensive in vitro comparison of the novel investigational compound, N-[5-(aminomethyl)-2-methoxyphenyl]acetamide, against a current standard of care for B-cell malignancies. The objective is to equip researchers and drug development professionals with the foundational data and methodologies to evaluate its potential as a next-generation therapeutic agent.
Introduction: The Rationale for Novel B-Cell Signaling Inhibitors
The B-cell receptor (BCR) signaling pathway is a critical regulator of B-cell development, proliferation, and survival. Its dysregulation is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). A key mediator in this pathway is Bruton's tyrosine kinase (BTK), an enzyme that, when hyperactive, promotes oncogenic signaling.
While the first generation of BTK inhibitors has transformed the treatment landscape, challenges such as acquired resistance and off-target effects necessitate the development of new chemical entities with improved selectivity and potency. N-[5-(aminomethyl)-2-methoxyphenyl]acetamide is a novel small molecule designed to target key components of this pathway. This guide outlines a series of in vitro experiments to rigorously compare its efficacy and selectivity against the established standard of care.
Mechanism of Action: A Comparative Overview
The standard of care in this context refers to covalent irreversible inhibitors of BTK, which act by forming a permanent bond with a cysteine residue (Cys-481) in the active site of the enzyme. This leads to sustained inhibition of its kinase activity.
N-[5-(aminomethyl)-2-methoxyphenyl]acetamide is hypothesized to also target the BCR pathway, though its precise binding kinetics and selectivity profile are the subject of the investigations detailed herein. The primary goal is to determine if it offers a differentiated mechanism, such as non-covalent binding or an improved selectivity profile against other kinases, which could translate to a better safety profile.
Diagram 1: Simplified B-Cell Receptor (BCR) Signaling Pathway
A diagram illustrating the central role of BTK in the BCR signaling cascade.
Part 1: Comparative In Vitro Efficacy Assessment
This section details the experimental workflows to directly compare the potency of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide with the standard of care in both enzymatic and cellular assays.
Biochemical Assay: Direct Target Engagement
The first step is to quantify the direct inhibitory activity of the compounds on the purified kinase enzyme. This provides a clean IC50 value, free from the complexities of a cellular environment.
Experimental Rationale: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is chosen for its high sensitivity and robustness in a high-throughput format. It measures the phosphorylation of a substrate by the kinase, providing a direct readout of enzymatic activity.
Protocol: BTK TR-FRET Assay
-
Reagent Preparation:
-
Reconstitute recombinant human BTK enzyme in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a biotinylated peptide substrate and an anti-phosphotyrosine antibody conjugated to a fluorescent acceptor (e.g., d2).
-
Prepare streptavidin-conjugated to a fluorescent donor (e.g., Europium cryptate).
-
Serially dilute N-[5-(aminomethyl)-2-methoxyphenyl]acetamide and the standard of care compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compounds to a 384-well low-volume assay plate.
-
Add 5 µL of the BTK enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection reagents (Europium-streptavidin and d2-antibody in HTRF detection buffer).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to 620 nm.
-
Normalize the data to high (DMSO vehicle) and low (no enzyme) controls.
-
Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Comparative Biochemical Potency
| Compound | Target | Assay Format | Mean IC50 (nM) |
| N-[5-(aminomethyl)-2-methoxyphenyl]acetamide | BTK | TR-FRET | Data pending |
| Standard of Care (Covalent Inhibitor) | BTK | TR-FRET | Data pending |
Cellular Assay: Target Engagement in a Biological Context
Moving into a cellular model is crucial to assess compound permeability, stability, and engagement with the target in its native environment. A NanoBRET™ assay is an excellent choice for quantifying target engagement in live cells.
Experimental Rationale: The NanoBRET™ assay measures the proximity of a fluorescently-labeled tracer to a NanoLuciferase-tagged target protein. Competitive displacement of the tracer by the test compound results in a loss of BRET signal, allowing for a quantitative measure of target occupancy.
Protocol: BTK NanoBRET™ Cellular Target Engagement Assay
-
Cell Line Preparation:
-
Transfect HEK293 cells to co-express BTK fused to NanoLuciferase (Nluc-BTK) and a promoter-driven reporter.
-
Culture the cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
-
Assay Procedure:
-
Harvest and resuspend the Nluc-BTK expressing cells in Opti-MEM medium.
-
Add the NanoBRET™ tracer to the cell suspension at a pre-determined optimal concentration.
-
Dispense 90 µL of the cell-tracer mix into a 96-well white assay plate.
-
Add 10 µL of serially diluted test compounds (N-[5-(aminomethyl)-2-methoxyphenyl]acetamide and standard of care).
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and analyze the BRET signal on a luminometer capable of measuring filtered light at 460 nm and >610 nm.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Normalize the data and plot against the log of compound concentration to determine the cellular IC50.
-
Table 2: Comparative Cellular Target Engagement
| Compound | Cell Line | Assay Format | Mean Cellular IC50 (nM) |
| N-[5-(aminomethyl)-2-methoxyphenyl]acetamide | HEK293 | NanoBRET™ | Data pending |
| Standard of Care (Covalent Inhibitor) | HEK293 | NanoBRET™ | Data pending |
Part 2: Functional Cellular Assays
These assays evaluate the downstream functional consequences of target inhibition, providing a more comprehensive picture of the compound's biological activity.
Phospho-Flow Cytometry: Downstream Signaling Inhibition
This assay measures the inhibition of phosphorylation of a direct downstream substrate of BTK, providing a proximal biomarker of target engagement.
Experimental Rationale: Upon BCR activation, BTK phosphorylates PLCγ2. Flow cytometry can be used to quantify the level of phosphorylated PLCγ2 (pPLCγ2) on a single-cell basis, offering a robust measure of pathway inhibition.
Diagram 2: Phospho-Flow Cytometry Workflow
Workflow for assessing downstream pathway inhibition via phospho-flow cytometry.
Protocol: pPLCγ2 Phospho-Flow Assay
-
Cell Culture and Treatment:
-
Culture a relevant B-cell lymphoma cell line (e.g., Ramos) in RPMI-1640 medium.
-
Pre-incubate cells with serially diluted N-[5-(aminomethyl)-2-methoxyphenyl]acetamide or the standard of care for 1 hour.
-
Stimulate the BCR pathway by adding F(ab')2 anti-human IgM for 10 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells immediately by adding a formaldehyde-based fixation buffer.
-
Permeabilize the cells by incubating with ice-cold methanol.
-
-
Staining and Analysis:
-
Wash the cells and stain with a fluorescently conjugated anti-pPLCγ2 (Y759) antibody.
-
Acquire data on a flow cytometer.
-
Gate on the live cell population and quantify the median fluorescence intensity (MFI) of the pPLCγ2 signal.
-
Normalize the MFI values and plot against compound concentration to determine the IC50.
-
Cell Viability Assay: Anti-Proliferative Effects
The ultimate measure of an anti-cancer agent's efficacy in vitro is its ability to inhibit cancer cell proliferation and induce cell death.
Experimental Rationale: A cell viability assay, such as CellTiter-Glo®, measures the metabolic activity of cells, which correlates with the number of viable cells. This provides a robust readout of the compound's anti-proliferative effects over time.
Protocol: Cell Viability Assay
-
Cell Plating:
-
Seed B-cell lymphoma cells into a 96-well white-walled plate at an appropriate density.
-
-
Compound Treatment:
-
Add serially diluted compounds to the wells. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control.
-
Plot the normalized data against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Table 3: Comparative Functional Cellular Potency
| Compound | Cell Line | Assay Type | Endpoint | Mean IC50/GI50 (nM) |
| N-[5-(aminomethyl)-2-methoxyphenyl]acetamide | Ramos | Phospho-Flow (pPLCγ2) | IC50 | Data pending |
| Standard of Care (Covalent Inhibitor) | Ramos | Phospho-Flow (pPLCγ2) | IC50 | Data pending |
| N-[5-(aminomethyl)-2-methoxyphenyl]acetamide | Ramos | Cell Viability (72h) | GI50 | Data pending |
| Standard of Care (Covalent Inhibitor) | Ramos | Cell Viability (72h) | GI50 | Data pending |
Conclusion and Future Directions
This guide outlines a systematic in vitro approach to characterize and compare N-[5-(aminomethyl)-2-methoxyphenyl]acetamide against a standard of care BTK inhibitor. The collective data from these assays will provide a robust profile of the compound's biochemical potency, cellular target engagement, and functional anti-proliferative activity.
A favorable outcome would be for N-[5-(aminomethyl)-2-methoxyphenyl]acetamide to demonstrate high potency in these assays, comparable or superior to the standard of care. Further investigation into its kinase selectivity profile and mechanism of resistance would be critical next steps in its preclinical development.
References
"benchmarking N-[5-(aminomethyl)-2-methoxyphenyl]acetamide against known ligands"
Benchmarking Guide: -[5-(aminomethyl)-2-methoxyphenyl]acetamide
Executive Summary & Compound Profile
Compound:
Pharmacophore Analysis
This molecule presents a "dual-warhead" architecture:[1][2]
-
The Acetamide-Methoxy-Phenyl Core: Mimics the acetyl-lysine recognition motif, relevant for Bromodomain (BET) inhibition, or the hinge-binding region of kinases.
-
The Aminomethyl Tail: A primary amine (
) that mimics the cationic interaction of arginine/lysine substrates, critical for the active sites of Serine/Threonine Kinases (ROCK, PKA) or Serine Proteases.
Target Hypothesis
To benchmark effectively, we must compare this ligand against established inhibitors in its two most probable biological spaces:
-
Primary Hypothesis (Kinase): ATP-competitive inhibition of ROCK1/2.
-
Secondary Hypothesis (Epigenetic): Acetyl-lysine mimicry in BRD4.
Comparative Landscape: Selecting the Controls
Scientific integrity requires benchmarking against "Gold Standard" ligands. You must run these side-by-side with your compound to normalize for assay variability.
Table 1: The Benchmarking Matrix
| Feature | Test Ligand | Reference A: Fasudil | Reference B: Y-27632 | Reference C: JQ1 |
| Structure | Isoquinoline sulfonamide | Pyridine derivative | Thieno-triazolo-diazepine | |
| Primary Target | Putative: ROCK / BET | ROCK1 / ROCK2 | ROCK / PRK2 | BRD4 (BET Family) |
| Mechanism | ATP-Competitive / Mimic | ATP-Competitive | ATP-Competitive | Acetyl-Lysine Mimic |
| Binding Mode | Hinge binder + Ribose pocket interaction | Hinge binder | Hinge binder | KAc Binding Pocket |
| Key Metric | Ligand Efficiency (LE) | Potency ( | Selectivity | Stereospecificity |
| MW (Da) | 194.23 | 291.37 | 320.26 | 456.99 |
| Usage | Fragment Hit / Lead | Clinical Standard (Vasospasm) | Research Tool | Epigenetic Probe |
Experimental Protocols (Step-by-Step)
Phase I: In Silico Validation (Docking)
Before wet-lab work, validate the binding hypothesis to save resources.
Protocol:
-
Preparation: Prepare the ligand structure (protonate the aminomethyl group at pH 7.4).
-
Target Selection: Retrieve PDB structures for ROCK1 (e.g., 2ESM , bound to Fasudil) and BRD4 (e.g., 3MXF , bound to JQ1).
-
Docking Grid: Center the grid on the co-crystallized ligand.
-
Scoring: Calculate the Ligand Efficiency (LE) score:
Goal: Your fragment should achieve kcal/mol/atom to be considered a high-quality starting point.
Phase II: Biophysical Characterization (SPR)
Objective: Measure binding kinetics (
Method: Surface Plasmon Resonance (Biacore or Octet).
-
Immobilization: Biotinylate the target protein (ROCK1 kinase domain) and capture on a Streptavidin (SA) chip. Crucial: Keep immobilization levels low (<2000 RU) to prevent mass transport limitation.
-
Injection: Inject the Test Ligand in a concentration series (e.g., 0.5
M to 100 M). -
Reference: Inject Fasudil (positive control) to validate surface activity.
-
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Success Criterion: Fast on/off rates are typical for fragments. Look for "square wave" sensorgrams.
-
Phase III: Functional Biochemical Assay (ADP-Glo)
Objective: Confirm that binding leads to enzymatic inhibition.
Protocol:
-
Reagents: Recombinant ROCK2, Myelin Basic Protein (substrate), ATP (at
), and Test Ligand. -
Reaction:
-
Mix Enzyme + Ligand in kinase buffer (50 mM Tris pH 7.5, 10 mM
). Incubate 15 min. -
Add ATP/Substrate mix. Incubate 60 min at RT.
-
-
Detection: Add ADP-Glo Reagent (terminates reaction, consumes ATP). Add Kinase Detection Reagent (converts ADP to Light).
-
Normalization:
-
Plotting: Fit dose-response curves using a 4-parameter logistic equation to derive
.
Visualization & Logic Mapping
Diagram 1: The Benchmarking Workflow
This diagram illustrates the logical flow from compound acquisition to validated dataset, ensuring self-correcting quality control steps.
Caption: Integrated workflow for benchmarking the fragment ligand. Note the "Go/No-Go" decision point at Ligand Efficiency (LE) calculation.
Diagram 2: Putative Mechanism of Action (ROCK Pathway)
Understanding where the ligand acts is crucial for interpreting data. This diagram maps the ROCK signaling cascade and the intervention point.
Caption: The ROCK signaling cascade. The test ligand competes with ATP at the ROCK node, preventing MLC phosphorylation and subsequent cytoskeletal contraction.
Critical Analysis & Interpretation
When analyzing your data, do not expect your fragment (
-
Calculate LE: If your fragment has an
of 50 M ( kcal/mol) and has 14 heavy atoms: Interpretation:[1] An LE of 0.42 is excellent . It indicates that the acetamide/aminomethyl interactions are high-quality. -
Selectivity Ratio: Compare
(ROCK) vs. (PKA). The "aminomethyl" group can be promiscuous. A ratio of >10-fold indicates good specificity for a fragment. -
Structure-Activity Relationship (SAR): If the methoxy group is removed and potency drops, the H-bond acceptor at the hinge region is critical. If the aminomethyl is methylated (to dimethylamine) and potency drops, the primary amine's hydrogen bonding is essential.
References
-
Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as new drug candidates for cardiovascular diseases." Journal of Cardiovascular Pharmacology.
-
Jacobs, M., et al. (2006). "The structure of the Rho-kinase-inhibitor complex: specific interactions of the inhibitor with the P-loop." Journal of Biological Chemistry (PDB: 2ESM).
-
Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature. (Benchmarking against JQ1).
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: lessons and outlook." Nature Reviews Drug Discovery.
-
PubChem Compound Summary. (2024). "N-[5-(aminomethyl)-2-methoxyphenyl]acetamide (CAS 1235440-86-4)."[3][4][5][6] National Center for Biotechnology Information.
Sources
- 1. PubChemLite - C10H14N2O2S - Explore [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]
- 3. 13429-10-2|N-(2-Hydroxy-4-methylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 4. N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide,1235440-86-4-Amadis Chemical [amadischem.com]
- 5. 1235440-86-4|N-[5-(Aminomethyl)-2-methoxyphenyl]acetamide|N-[5-(Aminomethyl)-2-methoxyphenyl]acetamide|-范德生物科技公司 [bio-fount.com]
- 6. PubChemLite - 1235440-86-4 (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
Personal protective equipment for handling N-[5-(aminomethyl)-2-methoxyphenyl]acetamide
Executive Safety Summary
Compound: N-[5-(aminomethyl)-2-methoxyphenyl]acetamide CAS (Analog/Salt): 117215-82-4 (Hydrochloride salt reference) Physical State: White to off-white solid powder.[1] Primary Hazard Class: Irritant / Potential Sensitizer / Suspected Carcinogen
Urgent Directive: This compound contains two distinct "toxicophores" (structural alerts): a primary aminomethyl group (corrosive/irritant, sensitizer potential) and an acetamide backbone (suspected carcinogen/reproductive toxin).[1] Due to the frequent lack of comprehensive toxicological data for specific R&D intermediates, you must apply the Precautionary Principle . Handle this substance as if it possesses the worst-case hazards of its constituent functional groups.[2]
Risk Assessment & Toxicological Logic
As a Senior Application Scientist, I do not rely solely on generic SDSs. We analyze the molecule to predict behavior.
| Functional Group | Associated Risk | Physiological Mechanism |
| Aminomethyl (-CH₂NH₂) | Chemical Burns / Sensitization | High pH (basic).[1] Primary amines react with skin proteins (haptenization), leading to allergic contact dermatitis or respiratory sensitization [1]. |
| Acetamide (-NH-CO-CH₃) | Systemic Toxicity / Carcinogenicity | Acetamide derivatives are classified as IARC Group 2B (Possibly Carcinogenic).[1][3] They can penetrate the skin and may target the liver and reproductive systems [2]. |
| Methoxy (-OCH₃) | Metabolic Activation | Methoxy-anilines can be metabolically activated to reactive quinone imines, increasing cytotoxicity risks.[1] |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient for functionalized aromatic amines. You must employ a Multi-Barrier Strategy .
A. Hand Protection (Critical)
Recommendation: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection white/blue).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.
-
Rationale: Aromatic amines can permeate standard nitrile. The air gap between gloves reduces diffusion rates significantly. If handling solutions >100mL, use Silver Shield (Laminate) gloves as the inner liner [3].
B. Respiratory Protection[4][5][6][7][8][9][10]
-
Solid Handling (< 1g): Fume hood (Face velocity: 100 fpm). No respirator required if sash is at proper height.
-
Solid Handling (> 1g) or Spill Cleanup: N95 is insufficient for organic vapors. Use a half-face respirator with P100/OV (Organic Vapor) cartridges.[1] The amine moiety may sublime or form aerosols that N95s cannot neutralize.
C. Body & Eye Defense[5][6][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of airborne dust entering the tear duct.
-
Body: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton fibers can trap amine dust, creating a long-term exposure source (fomites) in your personal workspace.[1]
Operational Workflow: The "Zero-Contact" Protocol[1]
Diagram 1: PPE Decision & Workflow Logic
Caption: Decision matrix for scaling PPE based on quantity and risk potential.
Step-by-Step Handling Procedure
Phase 1: Preparation
-
Static Control: Amine salts are often hygroscopic and static-prone. Place an ionizing fan or anti-static gun inside the fume hood before opening the vial.
-
Surface Barrier: Lay down an absorbent, plastic-backed bench liner (absorbent side up). This captures invisible dust.
Phase 2: Weighing & Transfer[1]
-
The "Boat" Method: Do not use spatulas directly into the stock bottle. Pour a small amount into a disposable weighing boat, then transfer from the boat to your reaction vessel.
-
Solvent Addition: Always add solvent to the solid.
-
Caution: If using acidic solvents (HCl, Acetic Acid), the amine will protonate exothermically. Add slowly to prevent splashing.
-
Phase 3: Decontamination & Doffing
-
Wipe Down: Use a paper towel dampened with 5% Citric Acid (to neutralize the amine) or mild detergent. Do not use pure organic solvents (Acetone/MeOH) for initial cleaning, as they may spread the chemical or enhance skin absorption if you touch the surface later.
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure no outer surface touches skin.
Emergency Response & Disposal
Spill Response (Solid Powder)
-
Evacuate the immediate area if the spill is >5g and outside a hood.
-
Don PPE: P100 Respirator, double gloves, goggles.
-
Contain: Cover the powder with a wet paper towel (water or PEG-400) to prevent dust generation. Do not dry sweep.
-
Clean: Scoop up the wet material. Wash the surface with soap and water three times.
Waste Disposal[7][11][12]
-
Segregation: Do not mix with oxidizers (peroxides, nitric acid). Amines + Oxidizers = Fire/Explosion risk.
-
Labeling: Clearly tag waste as "Basic Organic - Toxic."
-
Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage.[1]
References
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link][1]
-
National Institutes of Health (NIH). (2023). Chemical Safety Guide: Aromatic Amines and Permeation. NIH Division of Occupational Health and Safety. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
